Ozanimod
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVDGNKRPOAQTN-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026488 | |
| Record name | Ozanimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
648.3±65.0 | |
| Record name | Ozanimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12612 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1306760-87-1 | |
| Record name | Ozanimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306760-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ozanimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306760871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ozanimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12612 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ozanimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ozanimod | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OZANIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80293URPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-137 | |
| Record name | Ozanimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12612 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
ozanimod mechanism of action S1P1 S1P5
An In-depth Technical Guide on the Core Mechanism of Action of Ozanimod at S1P1 and S1P5 Receptors
Introduction
This compound (Zeposia®) is an orally administered, selective sphingosine-1-phosphate (S1P) receptor modulator. It is approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC).[1][2][3][4] The therapeutic efficacy of this compound stems from its high-affinity binding and agonist activity at S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[5][6] This selectivity profile, particularly the avoidance of S1P3, contributes to a favorable safety profile compared to less selective S1P modulators.[7][8] This guide provides a detailed examination of this compound's mechanism of action, focusing on its molecular interactions with S1P1 and S1P5, the resultant signaling pathways, and the key experimental methodologies used to elucidate these functions.
Core Mechanism: S1P1 Functional Antagonism and Lymphocyte Sequestration
The primary mechanism of action for this compound's immunomodulatory effects involves its role as a functional antagonist at the S1P1 receptor on lymphocytes.[9]
-
The S1P Gradient: The egress of lymphocytes, particularly CCR7+ naive and central memory T cells, from secondary lymphoid organs (SLOs) into the blood and lymph is governed by a physiological concentration gradient of S1P.[10][11][12] S1P levels are low within the lymphoid tissue and high in circulation, and the S1P1 receptor on lymphocytes senses this gradient, signaling for cell egress.[10][13]
-
Receptor Internalization: this compound, as a potent S1P1 agonist, binds to the receptor on the lymphocyte surface.[12][14] This sustained activation leads to the recruitment of β-arrestin, triggering the rapid internalization and subsequent ubiquitination and proteasomal degradation of the S1P1 receptor.[10][14][15]
-
Functional Antagonism: By depleting S1P1 receptors from the cell surface, this compound renders lymphocytes unresponsive to the S1P egress signal.[12] This "functional antagonism" effectively traps lymphocytes within the SLOs.[9]
-
Peripheral Lymphopenia: The consequence of this lymphocyte sequestration is a dose-dependent, marked, and reversible reduction in the absolute lymphocyte count (ALC) in the peripheral blood.[11][16][17] This reduction preferentially affects the lymphocyte subsets most involved in autoimmune pathology, including CCR7+ T cells and B cells, thereby limiting their migration to sites of inflammation in the central nervous system (CNS) or the gut.[11][12][14]
Receptor Selectivity and Binding Profile
This compound's therapeutic utility is defined by its high selectivity for S1P1 and S1P5 receptors.[5][6] It binds with high affinity to the orthosteric binding site of these receptors, the same site as the endogenous ligand S1P.[6][18][19] This selectivity is critical for minimizing off-target effects associated with other S1P receptor subtypes. For instance, agonism at S1P3 is linked to cardiac effects like bradycardia, and this compound's >10,000-fold selectivity for S1P1 over S1P3 mitigates this risk.[7]
Quantitative Data: Binding Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and its two major active metabolites, CC112273 and CC1084037, for the five human S1P receptor subtypes.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity over S1P3 (Ki-fold) |
| This compound | S1P1 | 0.34 | 0.13 | >10,000 |
| S1P5 | 3.9 | 1.3 | >1,000 | |
| CC112273 | S1P1 | 0.20 | 0.04 | >10,000 |
| S1P5 | 0.81 | 0.27 | >10,000 | |
| CC1084037 | S1P1 | 0.40 | 0.08 | >10,000 |
| S1P5 | 2.1 | 0.74 | >10,000 |
Data compiled from studies characterizing this compound's receptor pharmacology.[5][6][18] Note: Some studies report up to 269-fold selectivity for S1P1 over S1P5.[5]
Signaling Pathways and Cellular Effects
S1P1 Signaling Pathway in Lymphocytes
Activation of S1P1 by this compound initiates a cascade of intracellular events culminating in receptor downregulation and lymphocyte sequestration.
-
G-Protein Coupling: S1P1 is primarily coupled to the inhibitory G-protein, Gαi.[20] this compound binding stabilizes an active receptor conformation, promoting the exchange of GDP for GTP on the Gαi subunit.
-
Downstream Effectors: The activated Gαi subunit inhibits adenylyl cyclase, while the dissociated Gβγ subunits activate other pathways, such as the PI3K-Akt pathway, which is crucial for cell survival.
-
β-Arrestin Recruitment and Internalization: Sustained agonism by this compound leads to phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor serves as a docking site for β-arrestin.
-
Receptor Degradation: β-arrestin binding not only desensitizes the receptor from G-protein signaling but also targets it for clathrin-mediated endocytosis.[6] Following internalization, the receptor is trafficked for degradation via the ubiquitin-proteasome pathway, preventing its recycling to the cell surface.[14][15] This irreversible loss is the molecular basis of functional antagonism.
S1P5 Signaling Pathway in the Central Nervous System
This compound can cross the blood-brain barrier, allowing it to interact with S1P5 receptors expressed within the CNS.[14][15] S1P5 is predominantly expressed on oligodendrocytes (the myelin-producing cells) and to a lesser extent on neurons and microglia.[21][22] This interaction suggests a potential direct neuroprotective role for this compound, distinct from its peripheral immunomodulatory effects.
-
Oligodendrocyte Function: S1P5 signaling is implicated in oligodendrocyte survival, maturation, and myelin maintenance.[21] Agonism at S1P5 by this compound may therefore promote CNS repair mechanisms and protect against demyelination and neurodegeneration.[15][23]
-
Signaling Cascades: S1P5 couples to multiple G-proteins, including Gαi/o and Gα12/13, initiating diverse downstream pathways that can influence cell survival and cytoskeletal dynamics.[24]
Pharmacodynamic Effects on Circulating Lymphocytes
Clinical studies have precisely characterized the dose-dependent effects of this compound on various circulating leukocyte subsets. The reduction in lymphocytes is considered a key driver of efficacy.[25]
| Lymphocyte Subset | Median/Mean Reduction with this compound 0.92-1mg | Key Observations |
| Total Lymphocytes (ALC) | ~68% reduction after 28 days | Reversible, with counts returning to normal range within ~30 days post-treatment.[3][14][17] |
| CD3+ T Cells | >75% reduction | Broad impact on T cell populations.[11] |
| CD4+ Naive T Cells | ≥90% reduction | Strong preferential effect on naive T cells.[11] |
| CD4+ Central Memory T Cells | > CD4+ Effector Memory T Cells | Greater reduction in CCR7+ central memory cells compared to CCR7- effector memory cells.[11][12] |
| CD8+ Naive T Cells | ≥90% reduction | Strong preferential effect on naive T cells.[11] |
| CD19+ B Cells | >75% reduction | Significant impact on circulating B cells.[11][26] |
| Monocytes, NK Cells | Minimal change | Demonstrates selectivity in immunomodulation, largely preserving key components of innate immunity.[11][26] |
Data compiled from pharmacodynamic studies in healthy volunteers and patients with MS.[11][16][17]
Key Experimental Protocols
The mechanism of action of this compound has been defined through a series of specific in vitro and in vivo experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for S1P1 and S1P5.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells engineered to overexpress a specific human S1P receptor subtype (e.g., S1P1 or S1P5).
-
Incubation: These membranes are incubated with a constant concentration of radiolabeled this compound ([³H]-ozanimod).
-
Competition: Increasing concentrations of unlabeled "competitor" compound (e.g., this compound, S1P, or other S1P modulators) are added to the incubation mixture.
-
Separation & Counting: The mixture is filtered to separate membrane-bound from free radioligand. The radioactivity captured on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]
-
[³⁵S]-GTPγS Binding Assay
This is a functional assay that measures the extent of G-protein activation following receptor agonism, used to determine a compound's potency (EC50) and efficacy.
-
Methodology:
-
Membrane Incubation: Receptor-expressing cell membranes are incubated with the test compound (e.g., this compound) and GDP.
-
GTPγS Addition: A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]-GTPγS, is added.
-
G-Protein Activation: Receptor agonism promotes the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit. The amount of [³⁵S]-GTPγS incorporated is directly proportional to the level of receptor activation.
-
Measurement: The reaction is stopped, and the amount of membrane-bound [³⁵S]-GTPγS is quantified via scintillation counting.
-
Data Analysis: A dose-response curve is generated to calculate the EC50, the concentration of agonist that produces 50% of the maximal response.[12]
-
Flow Cytometry for Pharmacodynamic Analysis
Flow cytometry is used in clinical studies to quantify the changes in specific circulating lymphocyte populations in response to this compound treatment.
-
Methodology:
-
Sample Collection: Whole blood samples are collected from patients at baseline and various time points during treatment.
-
Antibody Staining: Samples are incubated with a cocktail of fluorescently-labeled monoclonal antibodies that bind to specific cell surface proteins (e.g., CD3 for T cells, CD19 for B cells, CD4, CD8, CCR7 for T cell subsets).
-
Analysis: The stained cells are passed single-file through a laser beam in a flow cytometer. The instrument detects the fluorescence emitted from each cell, allowing for the identification and quantification of millions of cells based on their unique combination of surface markers.
-
Data Interpretation: The absolute counts and percentages of different lymphocyte subsets are calculated and compared to baseline values to determine the pharmacodynamic effect of the drug.[11]
-
Conclusion
The mechanism of action of this compound is a sophisticated example of targeted immunomodulation. Its primary therapeutic effect is driven by its action as a high-affinity agonist at the S1P1 receptor on lymphocytes, which paradoxically leads to functional antagonism through receptor internalization and degradation. This sequesters key lymphocyte populations in lymphoid organs, preventing their infiltration into inflamed tissues. Furthermore, its selectivity for S1P1 and S1P5, and its ability to penetrate the CNS, suggest a dual mechanism involving both peripheral immunosuppression and potential direct neuroprotective effects via S1P5 on oligodendrocytes. This targeted approach, elucidated through precise biochemical and cell-based assays, underpins its efficacy in treating chronic autoimmune diseases.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Clinical Studies Results | ZEPOSIA® (this compound) [zeposia.com]
- 3. Clinician’s Guide to Using this compound for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Portico [access.portico.org]
- 6. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vjneurology.com [vjneurology.com]
- 9. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of the sphingosine-1-phosphate receptor modulator this compound on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. An Overview of the Efficacy and Safety of this compound for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Results From the First-in-Human Study With this compound, a Novel, Selective Sphingosine-1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Results From the First‐in‐Human Study With this compound, a Novel, Selective Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The S1P–S1PR Axis in Neurological Disorders—Insights into Current and Future Therapeutic Perspectives [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sphingosine 1-phosphate receptor 5 mediates the immune quiescence of the human brain endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. This compound Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozanimod's In Vitro Pharmacodynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozanimod (RPC1063) is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][2][3] Its therapeutic effects, particularly in autoimmune diseases like multiple sclerosis and ulcerative colitis, are primarily attributed to its action on S1P₁ on lymphocytes.[1][2][4] This document provides an in-depth technical overview of the in vitro pharmacodynamics of this compound, focusing on its receptor binding, functional activity, and the downstream signaling pathways it modulates. All quantitative data are summarized for clarity, and detailed experimental protocols for key assays are provided.
Core Pharmacodynamic Properties of this compound
This compound's primary mechanism of action involves its high-affinity binding to S1P₁ and S1P₅.[1][3] While its therapeutic effects in inflammatory conditions are largely linked to S1P₁ modulation on lymphocytes, its activity at S1P₅ may contribute to effects within the central nervous system.[5][6] this compound and its major active metabolites, CC112273 and CC1084037, exhibit similar activity and selectivity profiles for these two receptors.[7][8]
Quantitative Analysis of In Vitro Activity
The in vitro pharmacodynamic profile of this compound has been extensively characterized through various assays. The following tables summarize the key quantitative data regarding its binding affinity, functional potency, and selectivity.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Assay Type | Radioligand | Cell Line | Kᵢ (nM) | Reference |
| Human S1P₁ | Radioligand Binding | [³H]-ozanimod | CHO | 0.63 | [3] |
| Human S1P₅ | Radioligand Binding | [³H]-ozanimod | CHO | 3.13 | [3] |
Table 2: this compound Functional Activity
| Receptor Subtype | Assay Type | Parameter | Cell Line | EC₅₀ (nM) | % Eₘₐₓ (vs. S1P) | Reference |
| Human S1P₁ | GTPγS Binding | Potency | CHO | 0.41 ± 0.16 | - | [1] |
| Human S1P₁ | cAMP Inhibition | Potency | CHO | 0.16 ± 0.06 | - | [1] |
| Human S1P₅ | GTPγS Binding | Potency | CHO | 11 ± 4.3 | 83% | [1] |
| Human S1P₁ | β-arrestin Recruitment | Potency | CHO-K1 | 1.83 ± 0.35 | 79.8 ± 3.4 | [9] |
Table 3: this compound Receptor Selectivity
| Receptor Subtype | Assay Type | Selectivity over S1P₁ | Reference |
| Human S1P₂ | GTPγS Binding | >10,000-fold | [1] |
| Human S1P₃ | GTPγS Binding | >10,000-fold | [1] |
| Human S1P₄ | β-arrestin Signaling | >10,000-fold | [1] |
| Human S1P₅ | GTPγS Binding | ~27-fold | [1] |
Signaling Pathways and Cellular Responses
Upon binding to S1P₁, this compound acts as an agonist, initiating a cascade of intracellular events. This leads to the internalization of the S1P₁ receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[1][4] This "functional antagonism" is a key aspect of its mechanism of action.
Figure 1: this compound signaling pathway at the S1P₁ receptor.
Key Experimental Protocols
Detailed methodologies for the principal in vitro assays used to characterize this compound's pharmacodynamics are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for its target receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Ozanimod Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozanimod is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis. Its therapeutic efficacy is primarily attributed to its high-affinity binding to S1P receptor subtype 1 (S1P1) and subtype 5 (S1P5). This guide provides a comprehensive technical overview of the this compound signaling pathway, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound and S1P Receptor Signaling
This compound (RPC1063) is an oral, small-molecule immunomodulator that selectively targets S1P1 and S1P5.[1][2] Sphingosine-1-phosphate is a bioactive signaling lipid that regulates numerous physiological processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] this compound acts as a functional antagonist of the S1P1 receptor.[3] By binding to S1P1 on lymphocytes, it induces receptor internalization and degradation, thereby preventing lymphocytes from egressing from lymph nodes.[1][4] This sequestration of lymphocytes, particularly CCR7+ T cells and B cells, in peripheral lymphoid organs reduces their infiltration into sites of inflammation, such as the central nervous system (CNS) in multiple sclerosis or the colon in ulcerative colitis.[1][5] Additionally, this compound's ability to cross the blood-brain barrier and interact with S1P1 and S1P5 on CNS resident cells, such as astrocytes and oligodendrocytes, may contribute to its neuroprotective effects.[6]
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound and its active metabolites have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: this compound Binding Affinities (Ki) for Human S1P Receptors
| Receptor | Ki (nM) | Reference |
| S1P1 | 0.20 | [7] |
| S1P5 | 5.38 | [7] |
Data from competitive radioligand binding assays with [³H]-ozanimod.
Table 2: this compound Functional Potency (EC50) at Human S1P Receptors
| Assay | Receptor | EC50 (nM) | Emax (% of S1P) | Reference |
| [³⁵S]GTPγS Binding | S1P1 | 0.41 | 102 | [1] |
| S1P5 | 11 | 93 | [1] | |
| cAMP Inhibition | S1P1 | 0.16 | Not Reported | [1] |
EC50 values represent the concentration of this compound required to elicit 50% of the maximal response. Emax is the maximal efficacy relative to the endogenous ligand S1P.
Table 3: Effect of this compound on Circulating Lymphocyte Counts in Clinical Trials
| Study Population | Treatment | Duration | Mean Reduction from Baseline (%) | Lymphocyte Subsets Affected | Reference |
| Ulcerative Colitis | This compound 0.92 mg | 10 weeks | 43-45% | Total Lymphocytes | [8][9] |
| Crohn's Disease | This compound 0.92 mg | 12 weeks | Total T cells: 45.4-76.8%, Total B cells: 76.7% | T and B cell subsets (excluding CD8+ TEMRA cells, NK cells, and monocytes) | [10] |
| Multiple Sclerosis | This compound | 3 months | ~45% | Total Lymphocytes | [11] |
Signaling Pathways
S1P1 Signaling Pathway
This compound's primary mechanism of action is mediated through the S1P1 receptor on lymphocytes. As a Gαi-coupled receptor, its activation initiates a signaling cascade that leads to receptor internalization and functional antagonism.
Caption: this compound binding to S1P1 activates Gαi, inhibiting adenylyl cyclase, and recruits β-arrestin, leading to receptor internalization and lymphocyte sequestration.
Upon binding of this compound to the S1P1 receptor, the heterotrimeric G protein Gαi dissociates from the Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Concurrently, G protein-coupled receptor kinase (GRK) phosphorylates the intracellular domains of the S1P1 receptor, which promotes the recruitment of β-arrestin.[12] β-arrestin binding sterically hinders further G protein coupling and facilitates the internalization of the receptor via clathrin-mediated endocytosis.[13] This sustained internalization and subsequent degradation of S1P1 renders the lymphocyte unresponsive to the endogenous S1P gradient, effectively trapping it within the lymph node.[1]
S1P5 Signaling Pathway in the CNS
This compound also binds to the S1P5 receptor, which is predominantly expressed on oligodendrocytes and, to a lesser extent, on astrocytes and neurons within the CNS.[14] The signaling pathways downstream of S1P5 are less well-characterized than those of S1P1 but are thought to contribute to neuroprotection.
Caption: this compound activation of S1P5 in CNS cells is proposed to activate PI3K/AKT and ERK signaling, promoting cell survival and myelin maintenance.
In oligodendrocytes, S1P5 activation is linked to the promotion of cell survival and differentiation, processes crucial for myelin sheath formation and maintenance.[14] This is thought to be mediated through the activation of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Extracellular signal-regulated kinase (ERK) pathways.[14][15] Activation of these pathways can lead to the transcription of genes involved in cell survival and myelination. In astrocytes, this compound has been shown to activate ERK and AKT signaling, which may contribute to the attenuation of inflammatory responses.[1]
Experimental Protocols
The elucidation of the this compound signaling pathway has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for S1P receptors.
Caption: Workflow for a competitive radioligand binding assay to determine this compound's receptor affinity.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human S1P1 or S1P5 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 10 mM HEPES, 10 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free BSA, pH 7.4).[16][17]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation (e.g., 5-20 µg of protein per well).
-
Add a fixed concentration of radiolabeled this compound (e.g., [³H]-ozanimod).
-
Add varying concentrations of unlabeled this compound or other competitor compounds. For determining non-specific binding, use a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled competitor.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to an S1P receptor.
Caption: Workflow for a [³⁵S]GTPγS binding assay to measure G protein activation by this compound.
Methodology:
-
Membrane Preparation:
-
Prepare membranes from cells expressing the S1P receptor of interest as described for the radioligand binding assay.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of guanosine diphosphate (GDP) (e.g., 10 µM), and a fixed concentration of [³⁵S]GTPγS in an assay buffer.
-
Add varying concentrations of this compound or other agonists.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes to allow for G protein activation and [³⁵S]GTPγS binding.[18]
-
-
Separation and Quantification:
-
Terminate the reaction by filtration and quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter. Alternatively, a Scintillation Proximity Assay (SPA) can be used, where membranes are captured on beads containing a scintillant, eliminating the need for a filtration step.[19][20]
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[18]
-
Flow Cytometry for Lymphocyte Subset Analysis
This technique is used to quantify the different populations of lymphocytes in peripheral blood to assess the pharmacodynamic effects of this compound.
References
- 1. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a functional sphingosine-1-phosphate receptor 1 antagonist, restores brainstem descending pain pathways in murine models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. P037 Effect of this compound Treatment and Discontinuation on Absolute Lymphocyte Count in Moderate-to-Severe Ulcerative Colitis: Results from a Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZEPOSIA® (this compound) UC Safety Profile | For HCPs [zeposiahcp.com]
- 12. β-arrestin-mediated signaling improves the efficacy of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Sustained activation of ERK signaling in astrocytes is critical for neuronal injury-induced monocyte chemoattractant protein-1 production in rat corticostriatal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 17. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
Ozanimod's Engagement with the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozanimod (Zeposia®) is an oral sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1] Its mechanism of action, while primarily known for its peripheral effects on lymphocyte trafficking, extends directly into the central nervous system (CNS).[1] this compound and its active metabolites can cross the blood-brain barrier, allowing for direct engagement with S1P receptors expressed on resident CNS cells.[2] This interaction with the CNS parenchyma is increasingly recognized as a key component of its therapeutic effect, potentially offering neuroprotective benefits beyond peripheral immunomodulation.
This technical guide provides an in-depth examination of this compound's targets within the CNS. It summarizes key quantitative pharmacological data, details common experimental protocols used to characterize its activity, and visualizes the molecular pathways it modulates.
Core Mechanism of Action: A Dual Role
This compound's therapeutic effect is understood to be twofold. Peripherally, it acts as a functional antagonist of the S1P receptor subtype 1 (S1P1) on lymphocytes.[3] By binding to and inducing the internalization of S1P1, it prevents lymphocytes from egressing out of lymph nodes, thereby reducing the infiltration of autoreactive immune cells into the CNS.[3][4]
Crucially, this compound is a lipophilic molecule that penetrates the CNS.[2] Preclinical studies in rodents have demonstrated significant brain-to-blood concentration ratios, confirming its ability to reach CNS targets.[2] Within the CNS, this compound interacts with S1P receptors on astrocytes, microglia, and oligodendrocytes, modulating their function in ways that may attenuate neuroinflammation and promote neural cell survival.[2][4][5]
Pharmacological Profile: Quantitative Data
This compound is a selective agonist for S1P1 and S1P5.[3] In vivo, it is extensively metabolized into multiple active metabolites, with two major active metabolites, CC112273 and CC1084037 , accounting for approximately 73% and 15% of the total circulating active drug exposure, respectively.[6] The parent compound accounts for only about 6%.[6] These major metabolites exhibit a pharmacological profile similar to the parent drug.[4] The following tables summarize the binding affinities and functional potencies of this compound.
Table 1: Receptor Binding Affinity Binding affinity is represented by the dissociation constant (Kd), where a lower value indicates higher affinity.
| Compound | Receptor | Affinity (Kd, nM) | Assay Method | Source |
| This compound | Human S1P1 | 0.63 | Saturation Radioligand Binding ([³H]-ozanimod) | [7] |
| Human S1P5 | 3.13 | Saturation Radioligand Binding ([³H]-ozanimod) | [7] |
Table 2: Receptor Functional Potency Functional potency is represented by the half-maximal effective concentration (EC50), where a lower value indicates higher potency.
| Compound | Receptor | Potency (EC50, nM) | Assay Method | Source |
| This compound | Human S1P1 | 0.27 | [³⁵S]-GTPγS Binding | [7] |
| Human S1P2 | >10,000 | [³⁵S]-GTPγS Binding | [7] | |
| Human S1P3 | >10,000 | [³⁵S]-GTPγS Binding | [7] | |
| Human S1P4 | >10,000 | [³⁵S]-GTPγS Binding | [7] | |
| Human S1P5 | 2.9 | [³⁵S]-GTPγS Binding | [7] | |
| CC112273 | S1P1 & S1P5 | Similar to parent | [³⁵S]-GTPγS Binding | [4] |
| CC1084037 | S1P1 & S1P5 | Similar to parent | [³⁵S]-GTPγS Binding | [4] |
Direct Cellular Targets in the CNS
Astrocytes
Astrocytes are the most abundant glial cell type in the CNS and are critical regulators of neuroinflammation. They express S1P1 receptors, and their activation is a hallmark of MS pathology. This compound has been shown to directly engage astrocytes, leading to the activation of downstream signaling pathways such as ERK (extracellular signal-regulated kinase) and AKT (Protein Kinase B).[5] This modulation can attenuate the release of pro-inflammatory cytokines, suggesting a mechanism for reducing CNS inflammation.[5]
Microglia
Microglia, the resident immune cells of the CNS, also express S1P receptors. In the context of neuroinflammation, activated microglia release a host of factors, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which contribute to demyelination and axonal damage.[4] Studies in experimental autoimmune encephalomyelitis (EAE) models show that this compound can downregulate the expression of these cytokines in the CNS, indicating a direct modulatory effect on microglial activity.[4]
Oligodendrocytes
Oligodendrocytes are responsible for producing and maintaining the myelin sheath in the CNS. They predominantly express the S1P5 receptor.[2] The selective targeting of S1P5 by this compound is hypothesized to promote oligodendrocyte survival and function, which may contribute to remyelination processes.[2]
Signaling Pathways in CNS Cells
Upon binding to S1P1 on astrocytes and microglia, this compound activates the associated Gαi subunit of the heterotrimeric G-protein. This inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. Downstream of G-protein activation, this compound stimulates pro-survival and anti-inflammatory pathways, including the phosphorylation of ERK and AKT in astrocytes and a reduction in the signaling cascades that lead to pro-inflammatory cytokine production in microglia.[4][5]
Experimental Protocols
Characterization of this compound's CNS targets relies on specific in vitro assays. The following are detailed protocols for two key experiments.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Objective: To determine the Ki of this compound for human S1P1 and S1P5 receptors.
-
Materials:
-
Membranes: Commercially available membrane preparations from CHO or HEK293 cells recombinantly expressing high levels of human S1P1 or S1P5.[7]
-
Radioligand: [³H]-ozanimod.[7]
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA.[7]
-
Non-specific Competitor: High concentration (e.g., 10 µM) of unlabeled this compound.[7]
-
Equipment: 96-well plates, vacuum filtration manifold with glass fiber filters (GF/C), liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound (or other test compounds) in assay buffer.
-
In a 96-well plate, add in triplicate: assay buffer, a fixed concentration of [³H]-ozanimod (typically at or near its Kd, e.g., 3 nM for S1P1), and the serially diluted test compound.[7]
-
Include control wells for total binding (no competitor) and non-specific binding (containing 10 µM unlabeled this compound).[7]
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., ~5 µg protein/well) to all wells.[7]
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.[7]
-
Terminate the reaction by rapid vacuum filtration through GF/C filters, followed by several washes with ice-cold wash buffer.
-
Allow filters to dry, then add scintillation cocktail and measure bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]-GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits.
-
Objective: To determine the functional potency (EC50) and efficacy of this compound at S1P receptors.
-
Materials:
-
Membranes: As described in Protocol 1.
-
Reagents: [³⁵S]-GTPγS, Guanosine diphosphate (GDP), unlabeled GTPγS.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a saponin/BSA mixture.
-
Equipment: 96-well plates, filtration manifold, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, cell membranes, GDP (to ensure G-proteins are in an inactive state), and [³⁵S]-GTPγS.
-
Include control wells for basal activity (no agonist) and non-specific binding (excess unlabeled GTPγS).
-
Incubate the plate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid vacuum filtration through GF/C filters.
-
Wash filters with ice-cold buffer, dry, and measure bound radioactivity via scintillation counting.
-
-
Data Analysis:
-
Subtract non-specific binding to determine specific [³⁵S]-GTPγS binding.
-
Plot the specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect) relative to the endogenous ligand S1P.[7]
-
Conclusion
This compound's therapeutic efficacy in multiple sclerosis is multifaceted, arising from a combination of peripheral immune cell sequestration and direct modulation of cellular targets within the central nervous system. Its ability to cross the blood-brain barrier and engage with S1P1 and S1P5 receptors on astrocytes, microglia, and oligodendrocytes provides a mechanistic basis for potential neuroprotective effects, including the attenuation of neuroinflammation and support of myelinating cell function. The quantitative selectivity for S1P1 and S1P5, coupled with the significant contribution of its similarly active major metabolites, underscores a targeted pharmacological profile. Further research into the downstream consequences of these CNS-specific interactions will continue to illuminate the full therapeutic potential of S1P receptor modulation in neurodegenerative and neuroinflammatory disorders.
References
- 1. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of this compound, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. d-nb.info [d-nb.info]
- 4. In vitro assessment of the binding and functional responses of this compound and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound metabolites - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Multiple-Dose Pharmacokinetics of this compound and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Dose Pharmacokinetics of this compound and its Major Active Metabolites Alone and in Combination with Gemfibrozil, Itraconazole, or Rifampin in Healthy Subjects: A Randomized, Parallel-Group, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozanimod in Preclinical EAE Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of ozanimod in Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis (MS). This compound (RPC1063), a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated significant efficacy in reducing disease severity in EAE models, supporting its clinical development and eventual approval for the treatment of relapsing forms of MS.[1][2][3][4] This document details the experimental protocols used in these seminal studies, presents quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent agonist of S1P receptor 1 (S1P1) and receptor 5 (S1P5).[5] Its primary therapeutic effect in autoimmune diseases like MS is attributed to its action on S1P1 receptors on lymphocytes.[6] Activation of S1P1 leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes.[5] This sequestration of lymphocytes, particularly autoreactive T and B cells, in the peripheral lymphoid organs prevents their infiltration into the central nervous system (CNS), thereby reducing the inflammation, demyelination, and axonal damage characteristic of EAE and MS.[2][3]
Beyond its effects on lymphocyte trafficking, preclinical evidence suggests that this compound may also exert direct neuroprotective effects within the CNS.[7] this compound can cross the blood-brain barrier and is thought to modulate the activity of CNS resident cells, such as microglia and astrocytes, through its interaction with S1P1 and S1P5 receptors.[7] This can lead to the attenuation of the local inflammatory response and a reduction in glutamate-mediated excitotoxicity.[7]
Signaling Pathways
The signaling cascade initiated by this compound binding to S1P1 receptors is central to its mechanism of action. The following diagram illustrates the key steps involved in lymphocyte sequestration.
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies of this compound in EAE models.
EAE Induction in C57BL/6 Mice
A common and robust model for inducing EAE is through active immunization with Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in C57BL/6 mice.[8][9][10][11]
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: An emulsion is prepared by mixing MOG35-55 peptide (typically 100-200 µg per mouse) with an equal volume of CFA. The mixture is emulsified to a thick, stable consistency.
-
Immunization: On day 0, mice are subcutaneously injected with 0.1-0.2 mL of the MOG35-55/CFA emulsion, typically distributed over two sites on the flank.[11]
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin (typically 100-200 ng per mouse) dissolved in PBS.[11] PTX acts as an adjuvant to enhance the autoimmune response.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, beginning around day 7 post-immunization. A standard 0-5 scoring scale is used:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
This compound Administration
In preclinical EAE studies, this compound is typically administered orally.
Procedure:
-
Formulation: this compound is formulated for oral gavage. While specific vehicle details can vary, it is often suspended in a suitable vehicle like a solution of carboxymethylcellulose.
-
Dosing: A common therapeutic dosing regimen involves daily oral administration of this compound at a dose of 0.6 mg/kg, starting at the onset of clinical signs (clinical score of 1).[2][3][4]
Histological Analysis of the Spinal Cord
Histopathological assessment of the spinal cord is crucial for quantifying the extent of inflammation and demyelination.[12][13][14][15][16]
Procedure:
-
Tissue Collection and Preparation: At the study endpoint, mice are euthanized, and the spinal cords are perfused with PBS followed by 4% paraformaldehyde. The spinal cords are then dissected and post-fixed in 4% paraformaldehyde before being processed for paraffin embedding.
-
Staining:
-
Hematoxylin and Eosin (H&E): Used to visualize and quantify inflammatory cell infiltrates.
-
Luxol Fast Blue (LFB): Used to assess the degree of demyelination. Healthy myelin stains blue, while demyelinated areas appear pale.
-
-
Quantification: The extent of inflammation and demyelination is typically scored on a semi-quantitative scale or quantified as the percentage of the affected area in the white matter tracts of the spinal cord.
Flow Cytometric Analysis of Immune Cells
Flow cytometry is used to quantify the frequency and phenotype of immune cells in the blood and CNS.[17][18][19][20][21]
Procedure:
-
Cell Isolation:
-
Blood: Blood is collected, and red blood cells are lysed.
-
CNS (Brain and Spinal Cord): After perfusion, the brain and spinal cord are dissected, mechanically and enzymatically dissociated into a single-cell suspension. Mononuclear cells are then isolated using a density gradient centrifugation (e.g., Percoll).
-
-
Antibody Staining: The isolated cells are stained with a panel of fluorescently labeled antibodies against specific cell surface markers to identify different immune cell populations (e.g., CD4 for helper T cells, CD8 for cytotoxic T cells, B220 for B cells, NK1.1 for natural killer cells).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to identify and quantify the percentage of different immune cell subsets.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a preclinical study of this compound in the EAE model.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound in EAE models.
Table 1: Effect of this compound on Clinical Score and Body Weight in EAE Mice
| Parameter | EAE + Vehicle | EAE + this compound (0.6 mg/kg) | Reference |
| Mean Maximum Clinical Score | Significantly higher | Significantly lower | [1] |
| Body Weight Loss | Significant loss | Significantly reduced loss |
Table 2: Effect of this compound on Immune Cell Frequencies in Blood of EAE Mice
| Cell Population | EAE + Vehicle | EAE + this compound (0.6 mg/kg) | Reference |
| CD4+ T Cells (%) | Increased | Significantly reduced | [1] |
| CD8+ T Cells (%) | Increased | Significantly reduced | [1] |
| Total NK Cells (%) | No significant change | Significantly increased | [3] |
Table 3: Effect of this compound on Immune Cell Infiltration in the CNS of EAE Mice
| Parameter | EAE + Vehicle | EAE + this compound (0.6 mg/kg) | Reference |
| Mononuclear Cell Infiltration | Extensive | Significantly inhibited | [2][3][4] |
| Demyelination | Severe | Reversed/Reduced | [2][3][4] |
| Frequency of Total NK Cells (%) | Increased | Significantly increased | [3] |
Table 4: Effect of NK Cell Depletion on this compound Efficacy in EAE
| Treatment Group | Outcome | Reference |
| This compound + anti-NK1.1 mAb | Reduced effectiveness of this compound in inhibiting disease progression | [2][3][4] |
These data collectively demonstrate that this compound treatment effectively ameliorates the clinical and pathological features of EAE. The reduction in circulating lymphocytes, coupled with the inhibition of CNS inflammation and demyelination, underscores the potent immunomodulatory effects of this S1P receptor agonist. Furthermore, the intriguing finding that NK cells may play a role in the therapeutic efficacy of this compound warrants further investigation.
References
- 1. This compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. This compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vjneurology.com [vjneurology.com]
- 7. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 9. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. jpp.krakow.pl [jpp.krakow.pl]
- 16. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 20. Leukocyte Isolation from Brain, Spinal Cord, and Meninges for Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
S1P Receptor Modulation by Ozanimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] It is approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[2][3] The therapeutic mechanism of this compound is primarily attributed to its action as a functional antagonist of the S1P1 receptor on lymphocytes.[1] This guide provides an in-depth technical overview of the molecular mechanisms, pharmacological properties, and key experimental methodologies used to characterize the interaction of this compound with S1P receptors.
Upon oral administration, this compound is extensively metabolized into several active metabolites, with two major active metabolites, CC112273 and CC1084037, contributing significantly to the overall pharmacological effect.[2] These metabolites exhibit similar activity and selectivity profiles to the parent compound.[2]
Mechanism of Action: S1P1 Receptor Internalization and Lymphocyte Sequestration
The core mechanism of this compound involves its binding to the S1P1 receptor on lymphocytes, which induces the internalization and subsequent degradation of the receptor.[4][5] S1P1 is crucial for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, into the peripheral circulation.[6][7] By promoting the internalization of S1P1, this compound renders lymphocytes unresponsive to the endogenous S1P gradient that normally guides their exit from lymphoid tissues.[5][8] This "functional antagonism" leads to the reversible sequestration of lymphocytes within the lymph nodes, thereby reducing the number of circulating lymphocytes, including autoreactive T and B cells, that can migrate to sites of inflammation.[1][4][5]
The therapeutic effect of this compound in autoimmune diseases is thought to be mediated by this reduction in lymphocyte migration into the central nervous system or the gut.[4][6] While the precise role of S1P5 modulation is less understood, S1P5 is expressed on oligodendrocytes and natural killer cells, suggesting potential direct effects within the central nervous system.[9][10]
Pharmacological Profile of this compound and its Active Metabolites
The pharmacological activity of this compound and its major active metabolites, CC112273 and CC1084037, has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding their binding affinities, functional potencies, and pharmacokinetic properties.
Table 1: S1P Receptor Binding Affinities (Ki, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | 0.44 | >10,000 | >10,000 | >10,000 | 11.1 |
| CC112273 (RP101075) | 0.27 | >10,000 | >10,000 | >10,000 | 5.9 |
| CC1084037 (RP101442) | 2.6 | >10,000 | >10,000 | >10,000 | 171 |
Data compiled from multiple sources.[11]
Table 2: S1P Receptor Functional Potency (EC50, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | 0.41 | >10,000 | >10,000 | >10,000 | 2.7 |
| CC112273 (RP101075) | 0.33 | >10,000 | >10,000 | >10,000 | 1.3 |
| CC1084037 (RP101442) | 1.6 | >10,000 | >10,000 | >10,000 | 17 |
Data represents values from [35S]GTPγS binding assays and are compiled from multiple sources.[12]
Table 3: Pharmacokinetic Parameters of this compound and its Major Active Metabolites
| Parameter | This compound | CC112273 | CC1084037 |
| Tmax (hours) | ~6 | ~10 | ~16 |
| Half-life (t1/2) | ~21 hours | ~11 days | ~10 days |
| Contribution to total active drug exposure | ~6% | ~73% | ~15% |
Tmax and half-life data are from single-dose studies.[1]
Table 4: Pharmacodynamic Effect on Lymphocyte Count
| Treatment | Parameter | Value |
| This compound (0.92 mg daily) | Mean lymphocyte count reduction from baseline | ~45% at 3 months |
| Median time to lymphocyte recovery to normal range after discontinuation | ~30 days | |
| Percentage of patients with lymphocyte recovery to normal range after discontinuation | ~90% within 3 months |
Data from clinical trials in patients with relapsing multiple sclerosis.[1][13]
Key Experimental Protocols
The characterization of S1P receptor modulators like this compound relies on a suite of specialized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To quantify the affinity of this compound and its metabolites for S1P receptors.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells recombinantly expressing human S1P receptor subtypes (e.g., S1P1 and S1P5).
-
Radioligand: [3H]-ozanimod.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[14]
-
Unlabeled competitor (e.g., unlabeled this compound or endogenous ligand S1P).
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[14]
-
Scintillation fluid.
-
96-well plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Thaw cell membranes and dilute to the desired concentration in ice-cold Assay Buffer.
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add in the following order: Assay Buffer, serially diluted test compound, a fixed concentration of [3H]-ozanimod, and finally the cell membrane suspension.
-
For determining non-specific binding, a high concentration of unlabeled this compound (e.g., 10 µM) is used in place of the test compound.[14] Total binding is measured in the absence of any competitor.
-
Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.[15]
-
Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold Wash Buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein.
Objective: To determine the functional potency (EC50) and efficacy of this compound and its metabolites as agonists at S1P receptors.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Test compounds (agonists).
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates.
-
Microplate scintillation counter.
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for [35S]GTPγS binding.[16]
-
Terminate the reaction. If using a filtration method, rapidly filter the contents of each well through a filter plate and wash with ice-cold buffer.[17]
-
If using an SPA-based method, add SPA beads and incubate to allow the membranes to bind to the beads.[16]
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the log concentration of the agonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
S1P1 Receptor Internalization Assay (Flow Cytometry)
This assay quantifies the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface.
Objective: To measure the functional consequence of this compound binding to the S1P1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing a tagged human S1P1 receptor (e.g., with an N-terminal myc-tag or fused to a fluorescent protein like GFP).[2][18]
-
Test compound (this compound).
-
Primary antibody against the tag (e.g., anti-myc antibody).[18]
-
Fluorescently labeled secondary antibody.
-
Flow cytometer.
Procedure:
-
Seed the S1P1-expressing cells in 6-well plates and grow to 60-80% confluency.[18]
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C to induce receptor internalization.[18]
-
Place the cells on ice to stop the internalization process.
-
Wash the cells with cold PBS.
-
Incubate the non-permeabilized cells with the primary antibody against the extracellular tag at 4°C. This will only label the receptors remaining on the cell surface.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody at 4°C.
-
Wash the cells and resuspend in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
Data Analysis:
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the number of S1P1 receptors on the cell surface.
-
Calculate the percentage of receptor internalization at each concentration of this compound relative to untreated cells.
-
Plot the percentage of internalization against the log concentration of this compound to determine the EC50 for receptor internalization.
Visualizing the Molecular Pathways and Experimental Logic
S1P Signaling Pathway
Caption: S1P receptor downstream signaling pathways.
This compound's Mechanism of Action on Lymphocyte Trafficking
Caption: this compound-induced lymphocyte sequestration.
Experimental Workflow for S1P Modulator Characterization
Caption: Workflow for characterizing S1P modulators.
Conclusion
This compound represents a significant advancement in the selective targeting of S1P receptors for the treatment of autoimmune diseases. Its high affinity and selectivity for S1P1 and S1P5, coupled with the well-characterized mechanism of S1P1 internalization and subsequent lymphocyte sequestration, provide a clear rationale for its therapeutic efficacy. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of S1P receptor modulation. A thorough understanding of these principles and methodologies is crucial for the continued development of novel and improved S1P-targeted therapies.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. In vitro assessment of the binding and functional responses of this compound and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ZEPOSIA® (this compound) Mechanism of Action for MS | HCPs [zeposiahcp.com]
- 7. Effect of the sphingosine-1-phosphate receptor modulator this compound on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of the Efficacy and Safety of this compound for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiac Safety of this compound, a Novel Sphingosine‐1‐Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Ozanimod's Role in Autoimmune Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] This mechanism of action has positioned this compound as a therapeutic agent for autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis (UC).[3][4] By acting as a functional antagonist of the S1P1 receptor on lymphocytes, this compound prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can migrate to sites of inflammation.[5][6] Its interaction with S1P5 receptors, particularly on cells within the central nervous system (CNS), may also contribute to its therapeutic effects through neuroprotective mechanisms.[7][8] This technical guide provides an in-depth overview of this compound's role in preclinical autoimmune disease models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: S1P Receptor Modulation
This compound's primary mechanism of action involves the modulation of S1P1 and S1P5 receptors. Upon binding, this compound induces the internalization and degradation of these receptors, rendering lymphocytes unresponsive to the S1P gradient that governs their exit from lymphoid tissues.[3][7] This leads to a reversible, dose-dependent reduction in peripheral lymphocyte counts, particularly affecting CCR7+ T cells and B cells.[9][10]
Signaling Pathways
The signaling cascades initiated by this compound's interaction with S1P1 and S1P5 receptors are crucial to its immunomodulatory effects.
This compound in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for human multiple sclerosis, characterized by CNS inflammation, demyelination, and axonal damage.
Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
A standard protocol for inducing chronic EAE in C57BL/6 mice is as follows:
-
Animal Model: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion Preparation:
-
Dissolve Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the MOG35-55 solution with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (final concentration 4 mg/mL) in a 1:1 ratio.[11]
-
-
Immunization (Day 0):
-
Pertussis Toxin Boost (Day 2):
-
This compound Treatment:
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE using a standard 0-5 scale.[13]
-
-
Endpoint Analysis:
-
At the study endpoint, collect blood, spleen, lymph nodes, and CNS tissue for flow cytometry and histological analysis.
-
Quantitative Data from EAE Models
| Parameter | Vehicle Control | This compound (0.6 mg/kg) | Reference |
| Peak Clinical Score | ~3.0 | ~1.5 | [3][12] |
| Circulating CD4+ T Cells (% of total lymphocytes) | ~25% | Significantly Reduced | [14] |
| Circulating CD8+ T Cells (% of total lymphocytes) | ~10% | Significantly Reduced | [14] |
| CNS Infiltrating CD4+ T Cells | Increased | Unchanged (relative to EAE control) | [14] |
| Spinal Cord Inflammation Score (0-4 scale) | High | Significantly Reduced | [15][16] |
| Spinal Cord Demyelination Score (0-3 scale) | High | Significantly Reduced | [15][16] |
Methodologies for Endpoint Analysis
-
Histology:
-
Staining: Paraffin-embedded spinal cord sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Luxol Fast Blue (LFB) for demyelination.[16][17]
-
Scoring: Inflammation is scored based on the number and size of perivascular and parenchymal immune cell infiltrates.[16] Demyelination is scored by the extent of myelin loss in the white matter tracts.[15]
-
-
Flow Cytometry:
This compound in Experimental Colitis
Animal models of inflammatory bowel disease (IBD), such as dextran sulfate sodium (DSS)-induced and 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis, are used to evaluate potential therapeutics for ulcerative colitis and Crohn's disease.
Experimental Protocol: DSS-Induced Colitis in Mice
-
Animal Model: C57BL/6 mice.
-
Colitis Induction: Administer 2-5% (w/v) DSS in the drinking water for 5-7 days.[20][21]
-
This compound Treatment: Administer this compound orally once daily, starting concurrently with or after the DSS challenge.
-
Clinical Assessment: Monitor body weight, stool consistency, and rectal bleeding daily to calculate a Disease Activity Index (DAI).[22]
-
Endpoint Analysis:
-
Measure colon length (shortening is a sign of inflammation).
-
Collect colon tissue for histological analysis and cytokine measurement.
-
Isolate lamina propria lymphocytes for flow cytometric analysis.
-
Quantitative Data from Colitis Models
| Parameter | Vehicle Control | This compound | Reference |
| Disease Activity Index (DAI) | High | Significantly Reduced | [23] |
| Histological Score | High | Significantly Reduced | [24] |
| Colon Length | Shortened | Significantly Preserved | [23] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Elevated | Significantly Reduced | [2][25] |
| Lamina Propria Lymphocytes | Increased Infiltration | Reduced Infiltration | [26] |
Methodologies for Endpoint Analysis
-
Histology:
-
Flow Cytometry of Lamina Propria Lymphocytes:
-
Isolation: A multi-step protocol involving EDTA and enzymatic digestion is used to isolate lymphocytes from the lamina propria.[15][28]
-
Antibody Panel: A comprehensive panel may include antibodies against CD45, CD3, CD4, CD8, CD19, and markers for regulatory T cells (e.g., FoxP3) and Th17 cells (e.g., RORγt).[15][29]
-
Conclusion
Preclinical studies in established animal models of autoimmune diseases have been instrumental in elucidating the therapeutic potential of this compound. The data consistently demonstrate that by modulating S1P1 and S1P5 receptors, this compound effectively reduces the clinical and pathological hallmarks of diseases like EAE and experimental colitis. The detailed experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers to further investigate the nuanced mechanisms of this compound and to evaluate its efficacy in various autoimmune contexts. The continued exploration of this compound's effects on different immune cell subsets and its direct actions within the CNS will undoubtedly contribute to a more comprehensive understanding of its role in treating autoimmune disorders.
References
- 1. [PDF] A guide to histomorphological evaluation of intestinal inflammation in mouse models. | Semantic Scholar [semanticscholar.org]
- 2. socmucimm.org [socmucimm.org]
- 3. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Using Autoimmune Disease Models in Pre-clinical Drug Discovery [resources.jax.org]
- 8. static.igem.org [static.igem.org]
- 9. criver.com [criver.com]
- 10. youtube.com [youtube.com]
- 11. This compound Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Real World Clinical Effectiveness and Safety of this compound in the Treatment of Ulcerative Colitis: 1-Year Follow-Up from a Tertiary Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and functional characterisation of lamina propria leukocytes from helminth-infected, murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and analyses of lamina propria lymphocytes from mouse intestines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Editorial: Challenges associated with identifying preclinical animal models for the development of immune-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Studies Results | ZEPOSIA® (this compound) [zeposia.com]
- 19. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciencedaily.com [sciencedaily.com]
- 21. researchgate.net [researchgate.net]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 23. news.bms.com [news.bms.com]
- 24. researchgate.net [researchgate.net]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. UCSD Inflammatory Bowel Disease Trial → Understanding this compound's MOA Via Mass Cytometry in Ulcerative Colitis [clinicaltrials.ucsd.edu]
- 27. Extensive Histopathological Characterization of Inflamed Bowel in the Dextran Sulfate Sodium Mouse Model with Emphasis on Clinically Relevant Biomarkers and Targets for Drug Development [mdpi.com]
- 28. Frontiers | Optimized Protocol for Characterization of Mouse Gut Innate Lymphoid Cells [frontiersin.org]
- 29. citeab.com [citeab.com]
Methodological & Application
Ozanimod in Preclinical Murine Studies: A Guide to In Vivo Dosing and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ozanimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, in in vivo mouse studies. This document details recommended dosages, experimental protocols for common disease models, and the underlying signaling pathways, serving as a valuable resource for researchers investigating the therapeutic potential of this compound in preclinical settings.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in various in vivo mouse models. This information is intended to guide dose selection for future studies.
| Disease Model | Mouse Strain | This compound Dosage (mg/kg) | Administration Route | Frequency | Key Findings |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 0.6 | Oral gavage | Daily | Reduced clinical severity, inhibited lymphocyte infiltration into the spinal cord, and reversed demyelination.[1][2][3] |
| Systemic Lupus Erythematosus (SLE) | NZBWF1 | 0.3, 1.0, 3.0 | Oral gavage | Daily | Reduced proteinuria and serum blood urea nitrogen, and improved kidney pathology in a dose-dependent manner. |
| Intracerebral Hemorrhage (ICH) | C57BL/6 | Not specified | Oral gavage | Daily | Improved neurobehavioral deficits and reduced hematoma volume and brain water content.[4] |
| Inflammatory Bowel Disease (IBD) - Inferred | Various | 0.5 - 1.0 (estimated) | Oral gavage | Daily | Based on efficacy in other inflammatory models, a similar dose range is expected to be effective. |
Signaling Pathway and Mechanism of Action
This compound is a selective agonist of S1P receptors 1 and 5 (S1P1 and S1P5).[1][2][3][5] Its primary mechanism of action involves the modulation of lymphocyte trafficking. By binding to S1P1 receptors on lymphocytes, this compound induces their internalization, thereby preventing the lymphocytes from egressing from lymph nodes in response to the natural S1P gradient.[6][7] This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes, particularly autoreactive T and B cells, that can migrate to sites of inflammation and contribute to tissue damage.
Experimental Protocols
Preparation of this compound for Oral Administration
-
Vehicle Preparation : A common vehicle for oral gavage of this compound in mice consists of 5% DMSO, 5% Tween 20, and 90% sterile water.
-
This compound Formulation :
-
Dissolve the required amount of this compound powder in DMSO first.
-
Add Tween 20 to the solution and mix thoroughly.
-
Gradually add sterile water to the desired final volume while continuously vortexing to ensure a homogenous suspension.
-
Prepare fresh on the day of administration.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
Induction of EAE in C57BL/6 Mice:
-
Antigen Emulsion Preparation :
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. The final concentration of MOG35-55 should be 2 mg/mL and M. tuberculosis at 4 mg/mL.
-
Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization :
-
On day 0, subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank of each mouse.
-
-
Pertussis Toxin Administration :
-
On day 0 and day 2 post-immunization, administer 200 ng of pertussis toxin in 100 µL of phosphate-buffered saline (PBS) via intraperitoneal injection.
-
-
This compound Treatment :
-
Begin daily oral gavage of this compound (e.g., 0.6 mg/kg) or vehicle at the onset of clinical signs (typically around day 10-14) or as per the study design (prophylactic or therapeutic).
-
-
Clinical Scoring :
-
Monitor mice daily for clinical signs of EAE and score according to a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).
-
-
Endpoint Analysis :
-
At the study endpoint, collect tissues (spinal cord, brain) for histological analysis (e.g., H&E, Luxol Fast Blue staining for demyelination) and immunological analysis (e.g., flow cytometry of infiltrating immune cells).
-
Systemic Lupus Erythematosus (SLE) Model
Spontaneous Lupus Model in NZBWF1 Mice:
-
Animal Model : Use female NZBWF1 mice, which spontaneously develop a lupus-like disease.
-
Disease Monitoring :
-
Begin monitoring for proteinuria (a key indicator of kidney damage) at around 20 weeks of age using urine dipsticks.
-
-
Treatment Initiation :
-
Start daily oral gavage with this compound (0.3, 1.0, or 3.0 mg/kg) or vehicle when mice develop established proteinuria.
-
-
Ongoing Monitoring :
-
Continue to monitor proteinuria weekly and body weight regularly.
-
-
Endpoint Analysis :
-
At the study endpoint (e.g., after a predefined treatment period or when humane endpoints are reached), collect blood for measurement of serum blood urea nitrogen (BUN) and autoantibodies (e.g., anti-dsDNA).
-
Collect kidneys for histological assessment of glomerulonephritis.
-
Concluding Remarks
The provided dosages and protocols serve as a starting point for designing in vivo mouse studies with this compound. Researchers should optimize these parameters based on their specific experimental goals and animal models. Careful consideration of the vehicle, administration route, and timing of treatment initiation is crucial for obtaining robust and reproducible results. The unique mechanism of action of this compound, targeting lymphocyte trafficking, makes it a compelling therapeutic candidate for a range of autoimmune and inflammatory diseases.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. researchgate.net [researchgate.net]
- 3. ZEPOSIA® (this compound) Mechanism of Action for MS | HCPs [zeposiahcp.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ozanimod in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of ozanimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, in a variety of in vitro cell culture applications.
Introduction to this compound
This compound is a potent and selective agonist of S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1] Its mechanism of action involves binding to these receptors on lymphocytes, which leads to their internalization and degradation.[1] This process prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to inflammation in autoimmune diseases.[1][2] this compound is metabolized in humans to form several active metabolites, with two major active metabolites being CC112273 and CC1084037, which exhibit similar activity and selectivity for S1P₁ and S1P₅.[3][4][5][6]
Preparation of this compound Solutions for Cell Culture
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell-based assays. The following protocols detail the preparation of stock and working solutions.
Materials
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium appropriate for the cell line being used
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound HCl: 440.92 g/mol ), weigh 4.41 mg of the powder.
-
Dissolution in DMSO: Add the appropriate volume of DMSO to the weighed this compound powder. For a 10 mM stock solution, dissolve 4.41 mg in 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary. Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution in Cell Culture Medium: Prepare serial dilutions of the stock solution in pre-warmed, sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Solvent Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells. The final DMSO concentration should ideally be kept at or below 0.1% (v/v) and should not exceed 0.5% (v/v) for most cell lines. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Immediate Use: Use the freshly prepared working solutions immediately for cell treatment. Do not store diluted aqueous solutions of this compound for more than one day.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and its major active metabolites.
Table 1: In Vitro Potency (EC₅₀) of this compound at S1P Receptors
| Receptor | Cell Line/System | Assay Type | EC₅₀ (nM) | Reference(s) |
| Human S1P₁ | CHO cells | GTPγS Binding | 1.03 | [6][7] |
| Human S1P₅ | CHO cells | GTPγS Binding | 8.6 | [6][7] |
| Human S1P₁ | Cell Membranes | GTPγS Binding | 0.41 | [8] |
| Human S1P₅ | Cell Membranes | GTPγS Binding | 11 | [8] |
| S1P₁ | S1P₁R-HEK293T cells | Receptor Internalization | ~1 |
Table 2: In Vitro Potency (IC₅₀) of this compound's Major Active Metabolites
| Metabolite | Target | IC₅₀ (nM) | Reference(s) |
| CC112273 | MAO-B | 5.72 | [5] |
| CC1084037 | MAO-B | 58 | [5] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.
S1P Receptor Signaling Pathway
The diagram below illustrates the signaling pathway of this compound as an S1P receptor modulator.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assessment of the binding and functional responses of this compound and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of this compound, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Lymphocytes in the Context of Ozanimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor 1 (S1P1) and S1P5.[1][2][3][4] Its mechanism of action involves preventing the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can migrate to sites of inflammation.[5][6][7] This application note provides detailed protocols and data presentation guidelines for utilizing flow cytometry to analyze the effects of this compound on peripheral blood lymphocyte subsets. Flow cytometry is a critical tool for understanding the pharmacodynamic effects of this compound, quantifying its impact on specific immune cell populations, and potentially identifying biomarkers of response.[8][9][10]
Mechanism of Action of this compound
This compound acts as a functional antagonist of the S1P1 receptor on lymphocytes.[5] By binding to S1P1, it induces receptor internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues.[2][5][7] This sequestration of lymphocytes, particularly CCR7+ naive and central memory T cells, as well as B cells, within the lymph nodes leads to a reduction in their numbers in the peripheral circulation.[7][9]
References
- 1. vjneurology.com [vjneurology.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the sphingosine-1-phosphate receptor modulator this compound on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the sphingosine-1-phosphate receptor modulator this compound on leukocyte subtypes in relapsing MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozanimod Administration in Experimental Autoimmune Uveitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of ozanimod in a preclinical model of experimental autoimmune uveitis (EAU). While direct studies on this compound in EAU are not yet extensively published, the following protocols are adapted from established methodologies for other sphingosine-1-phosphate (S1P) receptor modulators, such as fingolimod (FTY720), in EAU. Given this compound's selective action on S1P receptors 1 and 5, these protocols offer a robust framework for evaluating its therapeutic potential in autoimmune uveitis.
Mechanism of Action and Therapeutic Rationale
This compound is a selective modulator of sphingosine-1-phosphate (S1P) receptors 1 and 5.[1] The therapeutic rationale for its use in autoimmune uveitis stems from its ability to sequester lymphocytes within the lymph nodes, preventing their migration to the eye and subsequent inflammatory damage. By binding to S1P1 receptors on lymphocytes, this compound induces their internalization, thereby rendering the cells unresponsive to the S1P gradient that governs their egress from lymphoid tissues. This leads to a reduction of circulating lymphocytes, which are key mediators in the pathogenesis of autoimmune uveitis.
Signaling Pathway of S1P Receptor Modulation
Caption: S1P receptor modulation by this compound leading to lymphocyte retention.
Experimental Protocols
The following protocols are based on well-established methods for inducing and evaluating EAU in rodents, with adaptations for the administration of an S1P receptor modulator.
Induction of Experimental Autoimmune Uveitis (EAU)
EAU is typically induced in susceptible rodent strains, such as Lewis rats or B10.RIII mice, by immunization with a retinal antigen.
Materials:
-
Antigen: Interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20 (for mice) or S-antigen (for rats).
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Co-adjuvant: Bordetella pertussis toxin (PTX).
-
Phosphate-buffered saline (PBS).
-
Syringes and needles.
Procedure (Mouse Model):
-
Prepare the antigen emulsion: Emulsify IRBP peptide 1-20 in PBS with an equal volume of CFA to a final concentration of 1-2 mg/mL.
-
Immunization: Subcutaneously inject 100-200 µL of the emulsion into the flank of each mouse.
-
PTX Administration: On the day of immunization, administer an intraperitoneal (i.p.) injection of PTX (1 µg per mouse).
This compound Administration
Based on studies with other S1P modulators, oral gavage is the recommended route of administration.[2][3]
Materials:
-
This compound hydrochloride.
-
Vehicle (e.g., sterile water or a suitable alternative).
-
Oral gavage needles.
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Administration: Administer the this compound solution or vehicle control to the animals daily via oral gavage.
-
Dosage (Recommended Starting Points):
-
Treatment Regimens:
-
Prophylactic: Begin treatment on the day of immunization or shortly after and continue for the duration of the experiment.
-
Therapeutic: Initiate treatment at the first clinical signs of EAU (typically 12-14 days post-immunization).
-
Assessment of EAU Severity
Disease progression can be monitored through clinical and histological scoring.
Clinical Scoring (Fundoscopy):
-
Anesthetize the animals and dilate their pupils.
-
Examine the fundus of the eye using a fundoscope.
-
Score the severity of inflammation based on a standardized scale (e.g., 0-4), evaluating parameters such as optic disc inflammation, vasculitis, and retinal lesions.
Histological Scoring:
-
At the end of the experiment, euthanize the animals and enucleate the eyes.
-
Fix, embed, and section the eyes.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Score the sections for inflammatory cell infiltration, retinal folding, and structural damage using a standardized histological grading system (e.g., 0-4).
Experimental Workflow
References
- 1. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic dosing of FTY720 (Fingolimod) prevents cell infiltrate, rapidly suppresses ocular inflammation and maintains blood-ocular barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of experimental autoimmune uveitis in mice treated with FTY720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of FTY720, a novel immunosuppressant, on experimental autoimmune uveoretinitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Reversible Lymphopenia in Animal Models with Ozanimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozanimod is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 and 5 (S1P1 and S1P5)[1]. This modulation prevents the egress of lymphocytes from lymph nodes, leading to a dose-dependent and reversible reduction in peripheral blood lymphocyte counts[1][2]. This targeted mechanism of action makes this compound a valuable tool for researchers studying the role of lymphocyte trafficking in various disease models, particularly in the fields of autoimmunity and inflammation. These application notes provide detailed protocols for the oral administration of this compound to induce reversible lymphopenia in mouse and rat models, along with methods for monitoring lymphocyte counts.
Mechanism of Action
This compound is a functional antagonist of the S1P1 receptor. By binding to S1P1 on lymphocytes, it causes the internalization and degradation of the receptor, thereby blocking the S1P gradient-driven signaling required for lymphocytes to exit from secondary lymphoid organs[2]. This sequestration of lymphocytes, particularly CCR7+ T cells, within the lymph nodes results in a rapid and significant, yet reversible, reduction of circulating lymphocytes in the peripheral blood[3].
Signaling Pathway of this compound
Caption: this compound's mechanism of action on lymphocyte trafficking.
Data Presentation: this compound-Induced Lymphopenia in Animal Models
The following tables summarize the quantitative effects of this compound on peripheral blood lymphocyte counts in mice and rats based on preclinical studies.
Table 1: Pharmacodynamic Effects of this compound in Mice
| Dosage (Oral) | Animal Strain | Duration of Treatment | Observed Effect on Lymphocytes | Time to Nadir | Reference |
| 0.6 mg/kg/day | C57BL/6 | Daily until endpoint | 51% reduction in total lymphocytes | Not Specified | [4] |
| 1.0 mg/kg | C57BL/6 | Single dose | ~81-82% reduction in T-lymphocytes | 6 hours |
Table 2: Pharmacodynamic Effects of this compound in Rats
| Dosage (Oral) | Animal Strain | Duration of Treatment | Observed Effect on Lymphocytes | Time to Nadir | Reference |
| 0.5 mg/kg | Sprague Dawley | Single dose | ~81-82% reduction in T-lymphocytes | 6 hours |
Table 3: Reversibility of Lymphopenia
| Animal Model | Last Dose Administered | Time to Lymphocyte Recovery | Notes | Reference |
| Rodents (General) | Not Specified | 48-72 hours | Return to normal range. | [3] |
| Humans (for reference) | Not Specified | Median of 30 days | ~90% of individuals recover within 3 months. | [5] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the preparation of an this compound solution and its administration to mice or rats via oral gavage.
Materials:
-
This compound (RPC1063)
-
Dimethyl sulfoxide (DMSO)
-
Tween-20
-
0.1N Hydrochloric acid (HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[2][6]
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 5% DMSO, 5% Tween-20, and 90% 0.1N HCl[7]. For example, to make 10 mL of vehicle, mix 0.5 mL of DMSO, 0.5 mL of Tween-20, and 9.0 mL of 0.1N HCl.
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.6 mg/kg for mice) and the number and weight of the animals.
-
Dissolve the calculated amount of this compound in the vehicle to achieve the final desired concentration. Vortex thoroughly to ensure complete dissolution.
-
-
Animal Dosing:
-
Weigh each animal to determine the precise volume of the this compound solution to be administered. The dosing volume should not exceed 10 mL/kg[8].
-
Gently restrain the animal. For mice, scruff the neck to immobilize the head[2].
-
Measure the appropriate length for the gavage needle (from the corner of the mouth to the last rib) to avoid stomach perforation[9].
-
Insert the gavage needle gently into the esophagus and administer the this compound solution slowly[2][9].
-
Monitor the animal for a few minutes post-administration to ensure there are no signs of distress[8].
-
Protocol 2: Monitoring of Peripheral Blood Lymphocyte Counts
This protocol outlines the procedure for collecting blood samples and analyzing lymphocyte populations using flow cytometry.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Lancets or needles for blood collection
-
EDTA-coated microtainer tubes
-
Phosphate-buffered saline (PBS)
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, B220/CD19 for mice)
-
Flow cytometer
Procedure:
-
Blood Collection:
-
Anesthetize the animal.
-
Collect a small volume of peripheral blood (e.g., 50-100 µL for mice) from the maxillary or saphenous vein into an EDTA-coated tube to prevent coagulation[10].
-
-
Sample Preparation for Flow Cytometry:
-
Lyse red blood cells using an RBC lysis buffer according to the manufacturer's instructions.
-
Wash the remaining cells with PBS.
-
Resuspend the cell pellet in FACS buffer.
-
-
Antibody Staining:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add a cocktail of fluorochrome-conjugated antibodies specific for lymphocyte subsets of interest.
-
Incubate the tubes on ice or at 4°C for 30 minutes in the dark.
-
Wash the cells with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Analyze the expression of specific markers to quantify different lymphocyte subsets (e.g., T cells, B cells, and their subpopulations).
-
Protocol 3: Assessment of Lymphopenia Reversibility
This protocol is designed to monitor the recovery of lymphocyte counts following the cessation of this compound treatment.
Procedure:
-
Establish a Treatment Period: Administer this compound daily for a defined period (e.g., 7-14 days) to induce and maintain lymphopenia.
-
Cessation of Treatment: After the treatment period, cease the administration of this compound.
-
Monitor Lymphocyte Recovery:
-
Collect peripheral blood samples at regular intervals following the last dose (e.g., 24, 48, 72 hours, and then every few days as needed).
-
Analyze the absolute lymphocyte counts and the proportions of different lymphocyte subsets using the methods described in Protocol 2.
-
-
Data Analysis: Plot the lymphocyte counts over time to determine the kinetics of recovery and the time required for the counts to return to baseline levels.
Experimental Workflow
Caption: Workflow for inducing and monitoring reversible lymphopenia.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. research.fsu.edu [research.fsu.edu]
- 3. Results From the First‐in‐Human Study With this compound, a Novel, Selective Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. This compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]
Application Notes and Protocols for Ozanimod Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical studies to evaluate the efficacy of Ozanimod, a selective sphingosine-1-phosphate (S1P) receptor modulator. The protocols detailed herein are intended for researchers in the fields of immunology, neuroinflammation, and gastroenterology, focusing on experimental models of multiple sclerosis (MS) and inflammatory bowel disease (IBD).
Introduction to this compound's Mechanism of Action
This compound is an oral S1P receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5). Its primary mechanism of action involves acting as a functional antagonist of S1P1 on lymphocytes. The binding of this compound to S1P1 leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that directs their egress from secondary lymphoid organs. This results in the sequestration of lymphocytes, particularly naive and central memory T cells, within the lymph nodes, thereby reducing the number of circulating lymphocytes available to infiltrate sites of inflammation in tissues such as the central nervous system (CNS) in multiple sclerosis or the colon in ulcerative colitis.[1][2][3]
Signaling Pathway
The binding of this compound to the S1P1 receptor on lymphocytes prevents their egress from lymph nodes, a critical step in the inflammatory cascade of autoimmune diseases.
References
- 1. This compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Efficacy and Safety of this compound for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols: In Vitro Evaluation of Ozanimod in Combination with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozanimod (Zeposia®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its mechanism of action involves the inhibition of lymphocyte egress from lymph nodes, leading to a reversible, dose-dependent reduction in peripheral blood lymphocyte counts.[2][3][4][5][6][7] This targeted immunomodulation has led to its approval for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[8] In clinical practice, patients may require co-administration of this compound with other immunomodulatory agents. A thorough in vitro characterization of these combinations is crucial to understand potential synergistic, additive, or antagonistic effects on immune cell function and to anticipate the clinical safety and efficacy of such combination therapies.
These application notes provide a framework for the in vitro assessment of this compound in combination with other classes of immunomodulators, including corticosteroids, methotrexate, TNF inhibitors, JAK inhibitors, and calcineurin inhibitors. Detailed experimental protocols for key assays are provided to guide researchers in this area of investigation.
Data Presentation
As direct in vitro studies on the combination of this compound with many other immunomodulators are limited, the following tables are presented as templates for organizing and summarizing potential experimental outcomes. The data within are hypothetical and intended to illustrate how results from the described protocols can be structured for clear comparison.
Table 1: Effect of this compound in Combination with a Corticosteroid (e.g., Prednisolone) on T Cell Proliferation
| Treatment Group | Concentration | T Cell Proliferation (% of Control) |
| Control (Unstimulated) | - | 0 |
| Stimulated Control | - | 100 |
| This compound | 1 µM | 70 |
| Prednisolone | 10 µM | 50 |
| This compound + Prednisolone | 1 µM + 10 µM | 30 |
Table 2: Effect of this compound in Combination with Methotrexate on Pro-inflammatory Cytokine Secretion by PBMCs
| Treatment Group | Concentration | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control (Unstimulated) | - | <10 | <10 |
| Stimulated Control | - | 1500 | 2000 |
| This compound | 1 µM | 1100 | 1600 |
| Methotrexate | 1 µM | 900 | 1200 |
| This compound + Methotrexate | 1 µM + 1 µM | 500 | 700 |
Table 3: Effect of this compound in Combination with a TNF Inhibitor (e.g., Adalimumab) on B Cell Activation Marker Expression
| Treatment Group | Concentration | CD69+ B Cells (% of Total B Cells) |
| Control (Unstimulated) | - | 5 |
| Stimulated Control | - | 85 |
| This compound | 1 µM | 65 |
| Adalimumab | 10 µg/mL | 70 |
| This compound + Adalimumab | 1 µM + 10 µg/mL | 50 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the combined effects of this compound and other immunomodulators.
Protocol 1: Lymphocyte Proliferation Assay using CFSE
This assay measures the ability of lymphocytes to proliferate in response to stimulation, a key function of T cells. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.[9][10][11][12]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
CFSE (5 mM stock solution in DMSO).
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for stimulation.
-
This compound and other immunomodulators of interest.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Labeling:
-
Resuspend isolated PBMCs in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 50 µL of medium containing the desired concentrations of this compound, the other immunomodulator, or their combination. Include appropriate vehicle controls.
-
Add 50 µL of medium containing the T cell stimulus (e.g., PHA at 5 µg/mL). Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data to determine the percentage of proliferated cells and the number of cell divisions based on the sequential halving of CFSE fluorescence.
-
Protocol 2: Cytokine Profiling using Luminex Assay
This multiplex assay allows for the simultaneous quantification of multiple cytokines in cell culture supernatants, providing a comprehensive profile of the inflammatory response.[13][14][15][16][17]
Materials:
-
PBMCs.
-
Complete RPMI-1640 medium.
-
Lipopolysaccharide (LPS) or other relevant stimuli.
-
This compound and other immunomodulators.
-
Luminex multiplex cytokine assay kit (e.g., for human pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, IL-10, IL-12p70, IFN-γ, and TNF-α).
-
Luminex instrument and software.
Procedure:
-
Cell Culture and Treatment:
-
Isolate and culture PBMCs as described in Protocol 1.
-
Plate 1 x 10^6 PBMCs per well in a 24-well plate.
-
Add this compound, the other immunomodulator, or their combination at the desired concentrations.
-
Stimulate the cells with an appropriate stimulus (e.g., LPS at 1 µg/mL). Include unstimulated and vehicle controls.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants and store at -80°C until analysis.
-
-
Luminex Assay:
-
Perform the Luminex assay according to the manufacturer's instructions. This typically involves:
-
Incubating the supernatants with antibody-coupled magnetic beads specific for each cytokine.
-
Washing the beads.
-
Adding a biotinylated detection antibody cocktail.
-
Adding streptavidin-phycoerythrin (SAPE).
-
Resuspending the beads in sheath fluid.
-
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on standard curves.
-
Protocol 3: In Vitro Co-culture of PBMCs with Synoviocytes or Intestinal Epithelial Cells
This protocol establishes a more physiologically relevant in vitro model by co-culturing immune cells with tissue-specific cells to study the effects of drug combinations in a simulated tissue microenvironment.[18][19][20][21][22]
Materials:
-
PBMCs.
-
Human fibroblast-like synoviocytes (FLS) from rheumatoid arthritis patients or a human intestinal epithelial cell line (e.g., Caco-2, HT-29).
-
Appropriate culture medium for the specific cell types.
-
Transwell inserts (for intestinal epithelial cell models).
-
This compound and other immunomodulators.
-
Reagents for downstream analysis (e.g., ELISA kits for cytokines, flow cytometry antibodies for cell surface markers).
Procedure for Synoviocyte Co-culture:
-
Culture FLS: Plate FLS in a 24-well plate and culture until they reach confluence.
-
PBMC Preparation and Treatment: Isolate PBMCs and pre-treat with this compound, the other immunomodulator, or their combination for 1-2 hours.
-
Co-culture: Add the treated PBMCs to the confluent FLS monolayer at a ratio of 5:1 (PBMCs:FLS).
-
Incubation and Analysis: Incubate the co-culture for 48-72 hours. Collect supernatants for cytokine analysis (Protocol 2) and harvest cells for flow cytometric analysis of activation markers.
Procedure for Intestinal Epithelial Cell Co-culture (Transwell Model):
-
Culture Epithelial Cells: Seed intestinal epithelial cells on the apical side of a Transwell insert and culture until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.
-
PBMC Preparation and Treatment: Isolate and treat PBMCs with the drug combinations as described above.
-
Co-culture: Add the treated PBMCs to the basolateral chamber of the Transwell plate.
-
Incubation and Analysis: Incubate for 24-48 hours. Assess epithelial barrier integrity by measuring TEER. Collect supernatants from both apical and basolateral chambers for cytokine analysis. Harvest PBMCs for further analysis.
Signaling Pathways and Visualization
This compound's primary mechanism of action is the functional antagonism of the S1P1 receptor on lymphocytes. This leads to receptor internalization and prevents lymphocytes from egressing out of lymph nodes in response to the S1P gradient.[23][24][25] The downstream signaling of S1P receptors involves various G proteins that can activate multiple pathways, including Ras/ERK, PI3K/Akt, PLC, and Rho.[1][26][27][28][29]
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway of this compound and a hypothesized interaction with a JAK inhibitor.
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the sphingosine-1-phosphate receptor modulator this compound on leukocyte subtypes in relapsing MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the sphingosine-1-phosphate receptor modulator this compound on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. sanguinebio.com [sanguinebio.com]
- 10. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.7. Luminex Assay to Determine Cytokine Concentration in Culture Supernatants [bio-protocol.org]
- 16. Luminex xMAP Technology Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 19. Protocol for the preclinical evaluation of gut barrier function and immune interaction in an HT-29/PBMC co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel research model for in vitro immunotherapy: co-culturing tumor organoids with peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tumor Organoid and PBMC Co-Culture Model for Immuno-Oncology Drug Discovery and Development - Creative Biolabs [creative-biolabs.com]
- 22. An in vitro coculture system of human peripheral blood mononuclear cells with hepatocellular carcinoma-derived cells for predicting drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
Assessing the In Vitro Activity of Ozanimod: A Guide to Cell-Based Assays
Application Note
Ozanimod is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1PR1) and 5 (S1PR5).[1][2][3][4] Its therapeutic effects, particularly in autoimmune diseases like multiple sclerosis and ulcerative colitis, are primarily attributed to the functional antagonism of S1PR1 on lymphocytes.[5][6][7] This leads to the internalization of S1PR1, preventing the egress of lymphocytes from lymph nodes and thereby reducing the number of circulating lymphocytes that can migrate to sites of inflammation.[6][7] This document provides detailed protocols for a panel of cell-based assays designed to characterize the binding, functional activity, and downstream effects of this compound and its metabolites, enabling researchers to comprehensively evaluate its pharmacological profile.
This compound's Mechanism of Action
This compound and its major active metabolites, CC112273 and CC1084037, act as agonists at S1PR1 and S1PR5.[1][8][9][10] S1PR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[3] Agonist binding to S1PR1 initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of GTPγS binding to the Gαi subunit.[3][11] Persistent activation of S1PR1 by this compound leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues.[6]
Signaling Pathway of this compound at S1PR1
References
- 1. In vitro assessment of the binding and functional responses of this compound and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 3. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bristol Myers Squibb - New Data Presented at the American College of Gastroenterology Annual Scientific Meeting Demonstrate Continuous Zeposia (this compound) Treatment Prevents Disease Relapse Over One Year in 86.1% of Patients Who Respond at the End of the Induction Period [news.bms.com]
- 6. researchgate.net [researchgate.net]
- 7. Bristol Myers Squibb - Bristol Myers Squibb Provides Update on the First Phase 3 YELLOWSTONE Trial Evaluating Oral Zeposia (this compound) in Patients with Moderate to Severe Active Crohn’s Disease [news.bms.com]
- 8. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of this compound, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Multiple-Dose Pharmacokinetics of this compound and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Troubleshooting & Optimization
Ozanimod Solubility in Aqueous Buffers: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals who are working with ozanimod and may encounter challenges with its solubility in aqueous buffers during their experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a weak base with a pKa of approximately 7.9. Its solubility in aqueous media is pH-dependent. The hydrochloride salt of this compound is considered to be highly soluble across the pH range of 1.2 to 7.5.[1] However, the free base form is sparingly soluble in aqueous buffers.
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.
Q3: What is the recommended method for preparing an aqueous solution of this compound?
A3: Due to its limited aqueous solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution. This stock solution can then be diluted into the desired aqueous buffer. It is important to note that the final concentration of the organic solvent in the aqueous solution should be kept low to avoid potential effects on the experiment.
Q4: How does pH affect the solubility of this compound in aqueous buffers?
A4: As a weak base, this compound's solubility is expected to be higher in acidic conditions (lower pH) where it is more likely to be in its protonated, more soluble form. As the pH increases towards and beyond its pKa of 7.9, its solubility is expected to decrease.
Q5: Are there any known issues with the stability of this compound in aqueous solutions?
A5: Aqueous solutions of this compound may not be stable for extended periods. It is advisable to prepare fresh solutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. The final concentration of DMSO may be too low to maintain solubility. | - Increase the proportion of DMSO in the final solution, if experimentally permissible.- Lower the final concentration of this compound.- Consider using a different co-solvent or a solubilizing agent, such as a cyclodextrin. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of active compound. Degradation of this compound in the aqueous buffer over the course of the experiment. | - Confirm the solubility of this compound in your specific buffer system and at the experimental temperature.- Prepare fresh solutions immediately before use.- Include a solubility check as part of your experimental setup. |
| Difficulty dissolving this compound powder directly in aqueous buffer. | This compound free base has low intrinsic aqueous solubility. | - Prepare a stock solution in an organic solvent (e.g., DMSO) first, and then dilute it into the aqueous buffer. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound and its hydrochloride salt.
| Compound Form | Solvent/Buffer | pH | Temperature (°C) | Solubility |
| This compound Hydrochloride | Aqueous Medium | 5.1 | Not Specified | 3.51 mg/mL |
| This compound Hydrochloride | Aqueous Media | 1.2 - 7.5 | Not Specified | Highly Soluble[1] |
| This compound | Ethanol | Not Applicable | Not Specified | 1.43 mg/mL |
| This compound | Methanol | Not Applicable | Not Specified | 2.41 mg/mL |
| This compound | DMSO | Not Applicable | Not Specified | ≥ 2.5 mg/mL |
Experimental Protocols
Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline at various pH values)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After incubation, allow the vials to stand to let the undissolved material settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample to remove any remaining solid particles.
-
Dilute the clarified supernatant with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or µM.
Kinetic Solubility (High-Throughput Assay)
This protocol provides a rapid assessment of the solubility of this compound from a DMSO stock solution.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader (for turbidimetric or UV-based detection)
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the buffer to achieve the desired final concentration.
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the solubility. This can be done by:
-
Turbidimetry: Measure the light scattering caused by any precipitate using a nephelometer or a plate reader capable of measuring turbidity.
-
UV Absorption: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound. Calculate the concentration using a standard curve.
-
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A flowchart for troubleshooting common this compound solubility issues.
S1P Signaling Pathway Modulation by this compound
Caption: this compound's mechanism of action via S1P1 receptor modulation.
References
Ozanimod Experimental Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of ozanimod in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is a crystalline solid and should be dissolved in an appropriate organic solvent to create a stock solution. Recommended solvents include dimethyl sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF).[1] To prepare the stock solution, dissolve the solid this compound in the solvent of your choice and purge with an inert gas.[1] For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO.[2]
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: Solid this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to six months.[2]
Q3: How do I prepare aqueous working solutions of this compound for my experiments?
A3: this compound has sparse solubility in aqueous buffers.[1] To achieve maximum solubility, it is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer of your choice, such as PBS (pH 7.2).[1] Using this method, a 1:2 solution of DMF:PBS can achieve an this compound solubility of approximately 0.3 mg/ml.[1] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q4: Is this compound sensitive to light?
A4: Based on forced degradation studies, this compound is not found to be susceptible to degradation under photolytic conditions.[1] However, as a general laboratory best practice, it is always advisable to protect solutions from prolonged exposure to light.
Q5: What is the stability of this compound solutions at room temperature?
Q6: How does pH affect the stability of this compound?
A6: this compound is susceptible to degradation in both acidic and basic environments.[1] Therefore, it is crucial to maintain a neutral pH for your experimental solutions whenever possible.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has visible precipitate.
-
Question: Did you exceed the solubility limit of this compound in your chosen solvent?
-
Answer: Refer to the solubility data table below. If you have exceeded the solubility limit, try preparing a more dilute solution. Gentle warming and sonication may also help to dissolve the compound.[2]
-
-
Question: If preparing an aqueous solution, did you first dissolve the this compound in an organic solvent like DMF?
-
Answer: this compound has low aqueous solubility. Always dissolve it in a suitable organic solvent first before diluting with your aqueous buffer.[1]
-
-
Question: Has your DMSO stock solution absorbed water?
-
Answer: Hygroscopic DMSO (DMSO that has absorbed water) can significantly reduce the solubility of many compounds. Use fresh, anhydrous DMSO for preparing your stock solutions.
-
Issue 2: I am observing a decrease in the activity of this compound in my experiments over time.
-
Question: How are you storing your this compound working solutions?
-
Answer: Aqueous working solutions of this compound should be prepared fresh daily.[1] If you are using diluted solutions in cell culture media, it is best to prepare them immediately before use.
-
-
Question: Have your stock solutions undergone multiple freeze-thaw cycles?
-
Answer: To maintain the integrity of your this compound stock solution, it is crucial to aliquot it into smaller, single-use volumes to avoid repeated freezing and thawing.[2]
-
-
Question: Are your experimental conditions acidic or basic?
-
Answer: this compound degrades under acidic and basic conditions.[1] Ensure the pH of your experimental setup is controlled and maintained within a stable, near-neutral range.
-
Issue 3: I am seeing inconsistent results between experiments.
-
Question: Are you preparing fresh working solutions for each experiment?
-
Answer: To ensure consistency, always prepare fresh aqueous working solutions of this compound for each experiment.[1]
-
-
Question: Is there variability in your cell culture conditions?
-
Answer: Ensure that your cell lines are healthy, within a consistent passage number range, and seeded at a uniform density for each experiment.
-
-
Question: Have you verified the concentration of your stock solution?
-
Answer: If you suspect degradation of your stock solution, consider preparing a fresh stock from solid this compound.
-
Quantitative Data Summary
| Parameter | Solvent/Condition | Value | Citation |
| Solubility | Ethanol | ~0.2 mg/mL | [1] |
| DMSO | ~1 mg/mL | [1] | |
| DMF | ~2 mg/mL | [1] | |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | [1] | |
| Stability (Solid) | -20°C | ≥ 4 years | [1] |
| Stability (Solution) | Standard Solution (Room Temp) | Stable for 48 hours (% difference < 0.3%) | [1] |
| Aqueous Solution | Not recommended for storage > 1 day | [1] | |
| Acidic Conditions | Degradation observed | [1] | |
| Basic Conditions | Degradation observed | [1] | |
| Oxidative, Thermal, Photolytic | No degradation observed | [1] |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
-
-
Working Solution Preparation (in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare the working solutions immediately before adding them to your cell cultures. Do not store diluted aqueous solutions.
-
This compound Signaling Pathway
This compound is an agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1] Binding of this compound to these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. S1P1 couples exclusively to the Gi/o family of G proteins, while S1P5 can couple to both Gi/o and G12/13.[5] Activation of these pathways leads to the modulation of downstream effectors such as Rac, PI3K/Akt, and MAPK/ERK, ultimately influencing cellular processes like cell migration, survival, and proliferation. A key pharmacodynamic effect of this compound is the internalization and degradation of S1P1 receptors on lymphocytes, which prevents their egress from lymph nodes.
Troubleshooting Logic Flow
This diagram provides a logical workflow to help you troubleshoot common issues encountered during experiments with this compound.
References
Technical Support Center: Optimizing Ozanimod Concentration for T-Cell Suppression Assays
Welcome to the technical support center for utilizing ozanimod in T-cell suppression assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental setup, address common challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the context of a T-cell suppression assay?
A1: this compound is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] In a T-cell suppression or proliferation assay, its primary mechanism is the functional antagonism of the S1P1 receptor on T-cells. Activation of S1P1 by this compound leads to the internalization and degradation of the receptor.[1] This prevents T-cells from responding to the S1P gradient that normally governs their egress from lymphoid tissues. While this sequestration in lymph nodes is the primary in vivo effect, in an in vitro setting, sustained S1P1 signaling can also influence T-cell survival and regulatory functions through downstream pathways like PI3K/Akt.
Q2: What is a good starting concentration range for this compound in a T-cell suppression assay?
A2: While a specific IC50 for the suppression of T-cell proliferation has not been definitively reported in the literature, a rational starting range can be derived from its high-affinity binding to the S1P1 receptor. The reported EC50 for this compound inducing GTPγS binding at the human S1P1 receptor is approximately 0.41 nM. We recommend performing a dose-response experiment starting from a low nanomolar range and extending to the high nanomolar or low micromolar range to determine the optimal concentration for your specific cell system and assay conditions. A suggested range for initial testing would be 0.1 nM to 1000 nM . One study noted the use of 1000 nM this compound to abolish synaptotoxicity in EAE T-cells in vitro.
Q3: How should I prepare my this compound stock solution?
A3: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). For use in cell culture, this stock should be serially diluted in your culture medium to the desired final concentrations. It is critical to ensure the final concentration of DMSO in your assay wells is consistent across all conditions (including vehicle controls) and remains at a non-toxic level, typically ≤ 0.1%.
Q4: Which T-cell subsets are most affected by this compound?
A4: In vivo studies have shown that this compound preferentially affects T-cell subsets that express the chemokine receptor CCR7, which is crucial for trafficking through lymph nodes.[1][3] This leads to a more significant reduction in circulating naïve T-cells (TN) and central memory T-cells (TCM) compared to effector memory T-cells (TEM).[2][3] Reductions in CD4+ T-cells are generally greater than in CD8+ T-cells.[2] These differential effects should be considered when designing and interpreting your experiments.
Data Presentation
This compound In Vitro Potency
| Parameter | Receptor | Value (nM) | Assay Type |
| EC50 | Human S1P1 | 0.41 | GTPγS Binding |
| EC50 | Human S1P5 | 11 | GTPγS Binding |
This table summarizes the half-maximal effective concentration (EC50) of this compound at its target receptors.
Effects of this compound on Circulating Lymphocytes (In Vivo Data)
| Cell Type | Dose (1 mg/day) | Reduction from Baseline (%) |
| CD3+ T-Cells | >75% | |
| CD19+ B-Cells | >75% | |
| CD4+ Naïve T-Cells | ≥90% | |
| CD8+ Naïve T-Cells | ≥90% | |
| CD4+ Central Memory T-Cells | Greater reduction than Effector Memory | |
| CD8+ Central Memory T-Cells | Greater reduction than Effector Memory |
This table summarizes the observed reduction in various lymphocyte subsets in human studies with a 1 mg/day dosage of this compound.[2]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on T-Cell Proliferation
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on polyclonal T-cell proliferation.
1. Cell Preparation:
- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) for a more defined system, or use total PBMCs.
- Label the responder T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's instructions.
2. Assay Setup:
- Seed the labeled T-cells in a 96-well round-bottom plate at a density of 1 x 105 cells/well in complete RPMI-1640 medium.
- Prepare serial dilutions of this compound in culture medium. A suggested 10-point, 3-fold dilution series starting from 1000 nM is a good starting point.
- Add the this compound dilutions to the respective wells. Include a "vehicle control" with the same final concentration of DMSO as the highest this compound concentration and a "no treatment" control.
3. T-Cell Stimulation:
- Activate the T-cells using anti-CD3/CD28 antibodies (e.g., plate-bound at 1 µg/mL or using activation beads at a 1:1 bead-to-cell ratio). Include an "unstimulated" control well of cells without activation to establish a baseline.
4. Incubation and Analysis:
- Incubate the plate for 3 to 5 days at 37°C in a 5% CO2 incubator.
- Harvest the cells and analyze by flow cytometry.
- Gate on the live, single-cell population and measure the dilution of the proliferation dye. The percentage of proliferated cells is determined by the cells that have undergone one or more divisions (i.e., have reduced fluorescence intensity compared to the unstimulated control).
5. Data Interpretation:
- Calculate the percent inhibition of proliferation for each this compound concentration relative to the vehicle control.
- Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.
Visualizations
This compound Mechanism of Action and S1P1 Signaling
Caption: S1P1 signaling pathway modulated by this compound.
Experimental Workflow for this compound T-Cell Assay
Caption: Workflow for optimizing this compound in a T-cell assay.
Troubleshooting Guide
Issue 1: High levels of cell death observed across all wells, including controls.
-
Possible Cause:
-
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.
-
Reagent Quality: Culture medium, serum, or stimulation reagents may be expired or of poor quality.
-
Cell Health: The donor cells may have been unhealthy or stressed during isolation and processing.
-
-
Solution:
-
Verify Solvent Concentration: Ensure the final concentration of DMSO is kept low (ideally ≤ 0.1%) and is consistent in all wells, including a vehicle-only control.
-
Check Reagents: Use fresh, high-quality reagents. Test a new batch of fetal bovine serum if it is a suspected cause.
-
Assess Initial Viability: Always check the viability of cells after isolation and before plating to ensure a healthy starting population (>95% viability is recommended).
-
Issue 2: No T-cell proliferation observed, even in the "stimulation only" control wells.
-
Possible Cause:
-
Ineffective Stimulation: The concentration or activity of the anti-CD3/CD28 antibodies may be too low, or the activation beads may be expired.
-
Cell Anergy: The isolated T-cells may be anergic or unresponsive.
-
Incorrect Cell Density: The cell seeding density may be too low for effective activation.
-
-
Solution:
-
Titrate Stimulants: Perform a titration of your stimulating antibodies or beads to find the optimal concentration for robust proliferation.
-
Use a Positive Control: Include a known mitogen like phytohemagglutinin (PHA) as a positive control for proliferation.
-
Optimize Cell Density: Ensure you are using an appropriate cell density for your culture plates (e.g., 1-2 x 105 cells/well for a 96-well plate).
-
Issue 3: High variability between replicate wells.
-
Possible Cause:
-
Pipetting Inaccuracy: Inconsistent pipetting of cells or reagents.
-
Uneven Cell Distribution: Cells not being evenly distributed in the wells.
-
Edge Effects: Wells on the outer edges of the plate may experience different temperature and evaporation conditions.
-
-
Solution:
-
Careful Pipetting: Use calibrated pipettes and ensure thorough mixing of cell suspensions before aliquoting.
-
Plate Handling: After plating, gently tap the plate to distribute cells evenly. Avoid swirling, which can concentrate cells in the center.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for critical experiments, or fill them with sterile PBS or media to create a humidity barrier.
-
Issue 4: The observed effect of this compound is cell death rather than a graded inhibition of proliferation.
-
Possible Cause:
-
Cytotoxicity at High Concentrations: The concentrations of this compound being tested may be in a cytotoxic range for T-cells in vitro.
-
Off-Target Effects: At very high concentrations, small molecules can have off-target effects that lead to toxicity.
-
-
Solution:
-
Perform a Cytotoxicity Assay: Use a viability dye (e.g., 7-AAD or propidium iodide) in your flow cytometry panel to distinguish between live and dead cells. This allows you to determine if the reduction in proliferation is due to cytostatic effects or cytotoxicity.
-
Expand the Dose-Response Range: Test a wider and lower range of this compound concentrations. The specific inhibitory effect should be observable at concentrations below those that induce significant cell death. Start from the low nanomolar or even picomolar range.
-
References
- 1. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the sphingosine-1-phosphate receptor modulator this compound on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results From the First‐in‐Human Study With this compound, a Novel, Selective Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ozanimod Non-Clinical Safety Profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse effects of ozanimod observed in animal studies. The following troubleshooting guides, FAQs, and data summaries are designed to address specific issues and questions that may arise during non-clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most consistent adverse effects of this compound seen across different animal species?
A1: The most consistently observed adverse effect across all tested non-clinical species (rats, monkeys, rabbits, and mice) is a reversible leukopenia, characterized by a reduction in circulating lymphocytes.[1] This is a pharmacologically expected effect stemming from this compound's mechanism of action as a sphingosine-1-phosphate (S1P) receptor agonist, which inhibits the egress of lymphocytes from lymphoid organs.[1][2] Other key findings include effects on the spleen, thymus, and lungs in rats and monkeys.[1]
Q2: Were any cardiovascular effects noted in animal safety studies?
A2: Yes, a dedicated cardiovascular safety pharmacology study was conducted in telemetered cynomolgus monkeys.[1] Following a single oral dose, a transient decrease in diastolic blood pressure (around 20% relative to pre-test values) was observed at 30 minutes post-dose, which normalized within 2-3 hours.[1] A decrease in heart rate was also noted.[1]
Q3: What is the reproductive and developmental toxicity profile of this compound in animals?
A3: Animal studies have indicated potential risks for embryofetal development. In rats and rabbits, oral administration during organogenesis led to increased embryofetal mortality, fetal malformations (e.g., malformed blood vessels in rabbits), and skeletal variations at higher doses.[3] A study in rats examining pre- and postnatal development found persistent body weight reductions and long-term effects on reproductive and neurobehavioral functions in offspring at the highest doses tested.[3] However, this compound did not show adverse effects on fertility in male or female rats.[1]
Q4: Has this compound shown any carcinogenic potential in animal studies?
A4: The carcinogenicity of this compound has been evaluated in two key studies. A 6-month study in transgenic mice resulted in an increased combined incidence of hemangioma and hemangiosarcoma.[1] However, a two-year carcinogenicity study in rats did not find any drug-related neoplasia.[1]
Q5: What are the primary target organs for this compound toxicity identified in animal studies?
A5: In general toxicology studies, the primary target organs identified for this compound in both rats and monkeys were lymphoid organs, specifically the spleen and thymus, which is consistent with the drug's immunomodulatory mechanism.[1] The lungs were also identified as a target organ in these species.[1]
Troubleshooting Guide
Issue: We are observing a significant drop in lymphocyte counts in our rodent model, even at low doses. Is this an expected finding?
Guidance: Yes, this is a consistent and expected pharmacological effect of this compound. A reversible leukopenia was observed in all animal species tested, and a No-Observed-Effect Level (NOEL) for this finding was not established as it was present even at the lowest doses tested (e.g., 0.2 mg/kg in rats and 0.1 mg/kg in monkeys).[1] This effect is directly related to S1P receptor agonism, which sequesters lymphocytes in lymph nodes.[1] Your focus should be on monitoring the magnitude and reversibility of this effect upon cessation of dosing.
Issue: Our study in monkeys is showing transient hypotension shortly after dosing. How does this compare to formal safety studies?
Guidance: This observation is consistent with the findings from the formal cardiovascular safety study in cynomolgus monkeys. In that study, a transient 20% decrease in diastolic blood pressure was seen 30 minutes after dosing, with normalization occurring within 2-3 hours.[1] It is crucial to monitor hemodynamic parameters, especially during the initial hours following administration, to characterize this transient effect in your specific experimental context.
Issue: We are planning a developmental toxicity study. What specific endpoints should we be most concerned about based on previous animal data?
Guidance: Based on studies in rats and rabbits, key endpoints of concern include embryofetal mortality, detailed fetal morphological examinations with a focus on the cardiovascular system (e.g., major blood vessels), and thorough skeletal evaluation for malformations and variations (e.g., delayed ossification).[3] For postnatal studies, long-term monitoring of offspring is warranted for body weight, reproductive cycle (e.g., estrus cycle), and neurobehavioral functions like motor activity.[3]
Data Presentation: Summary of Adverse Findings
Table 1: General Toxicology Findings in Rat and Monkey
| Species | Study Duration | Key Target Organs | Pharmacological Effects | No-Observed-Adverse-Effect Level (NOAEL) |
| Rat | Up to 26 weeks | Spleen, Thymus, Lung | Reversible leukopenia (lymphocyte reduction) | Not specified in available documents |
| Cynomolgus Monkey | Up to 39 weeks | Spleen, Thymus, Lung | Reversible leukopenia (lymphocyte reduction) | 0.1 mg/kg/day (in 39-week study)[1] |
Table 2: Cardiovascular Safety Findings in Cynomolgus Monkey
| Parameter | Dose Levels (Single Oral Dose) | Observation | Time Course |
| Diastolic Blood Pressure | 3 and 30 mg/kg | Decreased by ~20% relative to pre-test values | Occurred at 30 minutes post-dose, normalized by 2-3 hours[1] |
| Heart Rate | 0.15, 3, and 30 mg/kg | Heart rate was affected (details on magnitude not specified in documents) | Monitored for up to 24 hours post-dose[1] |
Table 3: Embryofetal Development Toxicity Findings
| Species | Dosing Period | Adverse Findings at Mid-to-High Doses | Maternal Toxicity | NOAEL for Embryofetal Development |
| Rat | Organogenesis | Increased embryofetal mortality, fetal malformations, skeletal variations (abnormal/delayed ossification), reduced fetal body weight[3] | Not observed[3] | 1 mg/kg/day[3] |
| Rabbit | Organogenesis | Increased embryofetal mortality, fetal malformations (malformed blood vessels), skeletal variations[3] | Not observed[3] | 0.2 mg/kg/day[3] |
Experimental Protocols
Cardiovascular Safety Pharmacology Study in Cynomolgus Monkeys [1]
-
Objective: To assess the effects of a single oral dose of this compound on electrocardiogram (ECG) and hemodynamic parameters.
-
Animal Model: Telemetered cynomolgus monkeys.
-
Dose Groups: 0 (vehicle), 0.15, 3, and 30 mg/kg.
-
Route of Administration: Oral gavage.
-
Monitoring: Continuous monitoring of ECG and hemodynamic parameters (including diastolic blood pressure and heart rate) for up to 24 hours post-dosing.
Embryofetal Development Study in Rabbits [3]
-
Objective: To evaluate the potential adverse effects of this compound on embryofetal development when administered during organogenesis.
-
Animal Model: Pregnant New Zealand White rabbits.
-
Dose Groups: 0 (vehicle), 0.2, 0.6, or 2.0 mg/kg/day.
-
Route of Administration: Oral gavage.
-
Dosing Period: Administered daily during the period of organogenesis.
-
Key Endpoints: Maternal toxicity, number of viable fetuses, embryofetal mortality, fetal body weight, and detailed external, visceral, and skeletal examinations of fetuses for malformations and variations.
Visualizations
Caption: this compound's mechanism leading to the common adverse effect of leukopenia.
Caption: A typical workflow for conducting non-clinical toxicology experiments.
References
interpreting unexpected results in ozanimod experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ozanimod. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your this compound experiments.
Frequently Asked Questions (FAQs)
A collection of common questions and answers to provide a foundational understanding of this compound's mechanism and experimental considerations.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][2] Its therapeutic effects are believed to stem from its action on the S1P₁ receptor on lymphocytes. This compound binding to S1P₁ receptors on lymphocytes prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes in the peripheral blood.[3][4] This reduction in circulating lymphocytes is thought to limit their infiltration into inflamed tissues, such as the central nervous system in multiple sclerosis or the gut in ulcerative colitis.
Q2: We observed that after an initial agonistic effect, chronic exposure to this compound seems to lead to a loss of S1P₁ receptor signaling. Is this an expected outcome?
A2: Yes, this is an expected phenomenon known as "functional antagonism".[5][6] While this compound is an S1P₁ receptor agonist, its binding leads to the internalization and subsequent degradation of the receptor.[1] With chronic exposure, this downregulation of S1P₁ receptors on the cell surface leads to a paradoxical loss of receptor signaling, effectively antagonizing the pathway.[5][6] This functional antagonism is a key part of the mechanism of action for S1P receptor modulators.[5]
Q3: Are there any major active metabolites of this compound that we should be aware of in our experiments?
A3: Yes, this compound is extensively metabolized in humans, forming several active metabolites. The two major active metabolites are CC112273 and CC1084037.[7] These metabolites have similar activity and selectivity for S1P₁ and S1P₅ as the parent compound, this compound, and are believed to contribute significantly to the overall clinical efficacy.[3][8] In fact, the metabolite CC112273 is responsible for a majority of the drug's clinical activity.[9]
Q4: We are planning to use this compound in an animal model of inflammation. What are some key considerations?
A4: In animal models, such as the experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis, this compound has been shown to reduce disease severity by limiting the infiltration of lymphocytes into the central nervous system.[5][10][11] It has also been shown to have neuroprotective effects.[7] When designing your study, it is important to consider the dose and timing of administration. For example, in EAE models, treatment is often initiated at the onset of clinical signs.[10][11][12] It is also crucial to monitor lymphocyte counts in the peripheral blood to confirm the pharmacodynamic effect of the drug.[13]
Q5: We are seeing an effect of this compound on a cell type that is not a lymphocyte. Is this plausible?
A5: Yes, this is plausible. S1P receptors, including S1P₁ and S1P₅, are expressed on a variety of cell types beyond lymphocytes, including endothelial cells, astrocytes, microglia, and oligodendrocytes.[5][6] Therefore, this compound can have direct effects on these cells. For example, this compound has been shown to enhance endothelial barrier function in vitro and has effects on astrocyte and microglia signaling.[8]
Troubleshooting Guides
A series of guides to help you troubleshoot specific unexpected experimental outcomes.
Unexpected Result 1: Inconsistent or No Reduction in Lymphocyte Migration in a Transwell Assay
Problem: You are performing an in vitro transwell migration assay with lymphocytes, but you are not observing a consistent or significant reduction in migration with this compound treatment.
Possible Causes and Solutions:
-
Incorrect this compound Concentration:
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay conditions. Effective concentrations in vitro can vary, but are typically in the low nanomolar range for S1P₁ binding.
-
-
Cell Health and Viability:
-
Solution: Ensure your lymphocytes are healthy and viable before and after the assay. Use a viability stain to check for cytotoxicity at the concentrations of this compound you are using.
-
-
Assay Setup Issues:
-
Solution:
-
Chemoattractant Gradient: Ensure a stable and appropriate chemoattractant gradient is established. The chemoattractant (e.g., S1P or a chemokine) should be in the lower chamber, and the cells in the upper chamber.
-
Pore Size: Verify that the pore size of the transwell insert is appropriate for the lymphocyte subtype you are using.
-
Incubation Time: Optimize the incubation time. Too short a time may not allow for sufficient migration, while too long a time may lead to cell death or desensitization.
-
-
-
Functional Antagonism:
-
Solution: If you are pre-incubating the cells with this compound for an extended period, you may be inducing S1P₁ receptor internalization and degradation (functional antagonism), which could lead to complex results. Try varying the pre-incubation time to see how it affects migration.
-
-
Cell Preparation:
-
Isolate primary lymphocytes or use a lymphocyte cell line.
-
Wash and resuspend the cells in serum-free media.
-
Perform a cell count and adjust the concentration to the desired density (e.g., 1 x 10⁶ cells/mL).
-
-
Assay Setup:
-
Add media containing a chemoattractant (e.g., S1P at a concentration gradient) to the lower wells of a 24-well plate.
-
Place transwell inserts with an appropriate pore size (e.g., 5 µm for lymphocytes) into the wells.
-
In a separate tube, pre-incubate the lymphocyte suspension with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 2-4 hours).
-
-
Analysis:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a cell counter, flow cytometry, or a viability assay like MTT.
-
Unexpected Result 2: this compound Fails to Show Efficacy in a Crohn's Disease Animal Model
Problem: You are testing this compound in an animal model of Crohn's disease (e.g., TNBS-induced colitis) and are not observing a therapeutic effect, similar to the outcome of the Phase 3 YELLOWSTONE clinical trial.
Possible Explanations and Considerations:
-
Pathophysiology of the Model: The pathophysiology of Crohn's disease is complex and may involve mechanisms that are not fully addressed by S1P₁/S1P₅ modulation. The inflammatory cascade in your specific model might be less dependent on the trafficking of the lymphocyte subsets affected by this compound.
-
Dosage and Administration Route:
-
Solution: Ensure that the dose of this compound is appropriate for the animal model and that it is being administered in a way that ensures adequate bioavailability. You may need to perform pharmacokinetic studies to confirm exposure levels.
-
-
Timing of Treatment:
-
Solution: The timing of treatment initiation is critical. In inflammatory models, prophylactic treatment (before disease induction) may show different results than therapeutic treatment (after disease is established).
-
-
Differential Effects on Lymphocyte Subsets: this compound has differential effects on various lymphocyte subsets.[10] It is possible that the key pathogenic lymphocytes in your Crohn's disease model are less sensitive to S1P₁-mediated retention in lymph nodes.
Unexpected Result 3: Paradoxical Increase in Inflammatory Markers at Certain this compound Concentrations
Problem: In your in vitro experiments with immune cells (e.g., microglia or astrocytes), you observe a paradoxical increase in the expression of some pro-inflammatory markers at specific concentrations of this compound.
Possible Explanations and Troubleshooting:
-
Off-Target Effects: While this compound is selective for S1P₁ and S1P₅, at higher concentrations, it may have off-target effects on other receptors or signaling pathways.
-
Solution: Perform a wide dose-response curve to identify the concentration range of this paradoxical effect. Use selective antagonists for other S1P receptors to see if the effect is mediated by them.
-
-
Differential Signaling Pathways: S1P receptors can couple to multiple G proteins and activate diverse downstream signaling pathways. It is possible that at certain concentrations, this compound may preferentially activate a pro-inflammatory pathway.
-
Solution: Investigate the activation of different signaling pathways (e.g., NF-κB, MAPKs) at the concentrations where you observe the paradoxical effect.
-
-
Functional Antagonism and Receptor Cross-Talk: The functional antagonism of S1P₁ could potentially lead to compensatory signaling through other receptors.
-
Solution: Investigate the expression levels of other S1P receptors on your cells after prolonged this compound treatment.
-
Data Presentation
Table 1: In Vitro Potency of this compound and its Major Metabolites
| Compound | Target Receptor | Assay Type | Potency (EC₅₀ or Kᵢ) |
| This compound | S1P₁ | Radioligand Binding (Kᵢ) | ~0.2 - 0.4 nM |
| S1P₅ | Radioligand Binding (Kᵢ) | ~3 - 11 nM | |
| S1P₁ | GTPγS Binding (EC₅₀) | ~0.1 - 0.3 nM | |
| S1P₅ | GTPγS Binding (EC₅₀) | ~10 - 30 nM | |
| CC112273 (Metabolite) | S1P₁ | GTPγS Binding (EC₅₀) | ~0.1 - 0.2 nM |
| S1P₅ | GTPγS Binding (EC₅₀) | ~2 - 5 nM | |
| CC1084037 (Metabolite) | S1P₁ | GTPγS Binding (EC₅₀) | ~0.2 - 0.4 nM |
| S1P₅ | GTPγS Binding (EC₅₀) | ~20 - 40 nM |
Table 2: Effects of this compound on Circulating Lymphocyte Subsets (Summary from Preclinical and Clinical Data)
| Lymphocyte Subset | Change with this compound Treatment | Reference |
| Total Lymphocytes | ↓↓↓ (Significant Reduction) | [10][13] |
| CD4+ T Cells | ↓↓↓ | [10] |
| CD8+ T Cells | ↓↓ | [10] |
| Naive T Cells (CD4+ & CD8+) | ↓↓↓↓ (Profound Reduction) | [10] |
| Central Memory T Cells (CD4+ & CD8+) | ↓↓↓ | [10] |
| Effector Memory T Cells (CD4+ & CD8+) | ↓/↔ (Minimal to no change) | [10] |
| B Cells (CD19+) | ↓↓↓ | [10] |
| Natural Killer (NK) Cells | ↔ (Minimal change) | [10] |
Mandatory Visualizations
Caption: this compound's signaling pathway via S1P₁ and S1P₅ receptors.
References
- 1. An Overview of the Efficacy and Safety of this compound for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound to Treat Relapsing Forms of Multiple Sclerosis: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assessment of the binding and functional responses of this compound and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. benchchem.com [benchchem.com]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. Frontiers | this compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 12. This compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Results From the First‐in‐Human Study With this compound, a Novel, Selective Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ozanimod-induced lymphopenia variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating ozanimod-induced lymphopenia.
Frequently Asked Questions (FAQs)
Q1: What is the expected degree and timeline of lymphopenia following this compound administration?
A1: this compound, a selective sphingosine-1-phosphate (S1P) receptor modulator, causes a dose-dependent and reversible reduction in absolute lymphocyte count (ALC).[1] In clinical trials, mean lymphocyte counts typically decrease to approximately 45% of the baseline value within the first three months of treatment.[2][3] Low lymphocyte counts are then maintained throughout the treatment period.[2]
Q2: How long does it take for lymphocyte counts to recover after discontinuing this compound?
A2: Following cessation of this compound treatment, the median time for peripheral blood lymphocyte counts to return to the normal range is approximately 30 days.[2] Around 80% to 90% of individuals are expected to have lymphocyte counts within the normal range within three months of discontinuation.[2]
Q3: Which lymphocyte subsets are most affected by this compound?
A3: this compound preferentially affects the trafficking of certain lymphocyte subsets. The most significant reductions are seen in CD4+ CCR7+ and CD8+ CCR7+ T-cells.[1] Reductions are also observed in total T cells (CD3+), helper T cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), and B cells (CD3-CD19+).[4] Conversely, natural killer (NK) cells (CD3-CD56+/CD16+) and monocytes (CD14+) are largely unaffected.[4]
Q4: Is severe lymphopenia common with this compound treatment?
A4: Severe lymphopenia (ALC <0.2 x 10^9/L) is not common with this compound. In clinical studies, it was observed in a small percentage of patients (2-3.3%).[3][5][6] In many cases, these low counts returned to above 0.2 x 10^9/L while treatment continued.[2][7]
Q5: What is the risk of infection associated with this compound-induced lymphopenia?
A5: While this compound may increase susceptibility to infections due to the reduction in circulating lymphocytes, the overall risk of serious infections is low.[8][9] This is thought to be due to the preservation of key immune surveillance cells and the reversible nature of the lymphocyte sequestration.[4]
Troubleshooting Guide for Experimental Variability
Researchers may encounter variability in the degree of lymphopenia induced by this compound in experimental settings. This guide addresses potential causes and troubleshooting steps.
Issue: Inconsistent or lower-than-expected lymphopenia in animal models.
| Potential Cause | Troubleshooting Steps |
| Drug Formulation and Administration | - Ensure complete solubilization of this compound. - Verify the accuracy of dosing calculations and administration technique (e.g., oral gavage, intraperitoneal injection). - Confirm the stability of the drug in the chosen vehicle over the course of the experiment. |
| Animal Strain and Individual Variability | - Document the strain, age, and sex of the animals, as these factors can influence immune responses. - Increase the sample size to account for biological variability. - Establish a consistent baseline lymphocyte count for each animal before starting treatment. |
| Pharmacokinetics | - In smokers, a major active metabolite of this compound has approximately 50% lower steady-state exposure, though this did not lead to meaningful differences in ALC reduction in clinical studies.[5] Consider potential metabolic differences in animal models. |
| Concomitant Medications | - Avoid the use of other immunosuppressive or immune-modulating therapies, as they can have additive effects on the immune system.[5] |
Issue: Unexpected variability in lymphocyte subset analysis.
| Potential Cause | Troubleshooting Steps |
| Sample Collection and Processing | - Standardize the timing of blood collection relative to this compound administration. - Use a consistent anticoagulant (e.g., EDTA) to prevent clotting. - Process samples promptly to maintain cell viability. |
| Flow Cytometry Staining | - Titrate antibodies to determine the optimal concentration for staining. - Include appropriate controls, such as fluorescence minus one (FMO) controls, to set accurate gates. - Use a viability dye to exclude dead cells from the analysis. |
| Gating Strategy | - Employ a standardized gating strategy for identifying lymphocyte populations. - Utilize CD45 for accurate lymphocyte gating.[10] |
Quantitative Data Summary
Table 1: this compound-Induced Reduction in Absolute Lymphocyte Count (ALC)
| Time Point | Mean Reduction from Baseline | Approximate Mean ALC | Reference |
| 3 Months | ~45% | 0.8 x 109/L | [2] |
| Maintained during treatment | ~45% | Maintained at low levels | [2] |
Table 2: Recovery of Absolute Lymphocyte Count (ALC) After this compound Discontinuation
| Time to Recovery | Percentage of Patients in Normal Range | Reference |
| Median of 30 days | N/A | [2] |
| Within 3 months | ~80-90% | [2] |
Table 3: Differential Effects of this compound on Lymphocyte Subsets (Median Reduction at 12 Weeks)
| Lymphocyte Subset | Median Reduction from Baseline | Reference |
| Total T cells (CD3+) | 45.4% - 76.8% | [4] |
| Helper T cells (CD3+CD4+) | 45.4% - 76.8% | [4] |
| Cytotoxic T cells (CD3+CD8+) | 45.4% - 76.8% | [4] |
| B cells (CD3-CD19+) | 76.7% | [4] |
| Natural Killer (NK) cells (CD3-CD56+/CD16+) | Unchanged | [4] |
| Monocytes (CD14+) | Unchanged | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Lymphopenia in a Murine Model
1. Animal Model:
-
Use a standardized mouse strain (e.g., C57BL/6), age, and sex for all experiments.
2. This compound Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) on each day of dosing.
-
Administer this compound orally via gavage at the desired dose (e.g., 1 mg/kg/day).
3. Blood Collection:
-
Collect a small volume of peripheral blood (e.g., 20-50 µL) from the tail vein or saphenous vein into EDTA-coated tubes at baseline (pre-treatment) and at specified time points post-treatment (e.g., daily for the first week, then weekly).
4. Complete Blood Count (CBC):
-
Perform a CBC with differential analysis using an automated hematology analyzer to determine the absolute lymphocyte count.
5. Data Analysis:
-
Calculate the percentage change in ALC from baseline for each animal.
-
Compare the ALC between the this compound-treated group and a vehicle-treated control group using appropriate statistical tests.
Protocol 2: Flow Cytometry Analysis of Lymphocyte Subsets
1. Sample Preparation:
-
Collect peripheral blood into EDTA tubes.
-
Lyse red blood cells using a commercial lysis buffer according to the manufacturer's protocol.
-
Wash the remaining white blood cells with FACS buffer (e.g., PBS with 2% FBS).
-
Count the cells and adjust the concentration to 1 x 10^6 cells per tube.
2. Antibody Staining:
-
Add an Fc block to prevent non-specific antibody binding.
-
Add a cocktail of fluorescently-labeled antibodies specific for the lymphocyte subsets of interest (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD56).
-
Incubate in the dark at 4°C for 30 minutes.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., 7-AAD or DAPI).
3. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Use a standardized gating strategy to identify and quantify the different lymphocyte populations. Start by gating on lymphocytes based on forward and side scatter, then use CD45 to confirm the lymphocyte gate. Subsequently, identify T cell, B cell, and NK cell subsets.
-
Analyze the data using appropriate software to determine the percentage and absolute number of each lymphocyte subset.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. ZEPOSIA® (this compound) UC Safety Profile | For HCPs [zeposiahcp.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. This compound Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. P037 Effect of this compound Treatment and Discontinuation on Absolute Lymphocyte Count in Moderate-to-Severe Ulcerative Colitis: Results from a Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. ZEPOSIA® (this compound) MS Safety Profile | HCPs [zeposiahcp.com]
- 10. KoreaMed Synapse [synapse.koreamed.org]
Technical Support Center: Mitigating Off-Target Effects of Ozanimod In Vitro
Welcome to the technical support center for researchers utilizing ozanimod in vitro. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your data by mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] It has minimal or no significant activity on S1P2, S1P3, and S1P4 receptors at therapeutic concentrations.[1] The interaction of this compound with S1P1 receptors leads to their internalization, which blocks the egress of lymphocytes from lymph nodes.[2]
Q2: What are the known off-target effects of this compound that I should be aware of in my in vitro experiments?
The primary off-target effect to consider is the inhibition of monoamine oxidase-B (MAO-B) by its major active metabolites, CC112273 and CC1084037. Additionally, while this compound is selective for S1P1 and S1P5, high concentrations in vitro might lead to interactions with other cellular components. Due to its on-target effect on S1P1 receptors, which are also present on cardiomyocytes, this compound can induce a transient decrease in heart rate (bradycardia). While this is primarily a clinical observation, it is a crucial consideration when working with in vitro cardiac models.
Q3: How can I be sure the observed effect in my cell-based assay is due to S1P1 or S1P5 modulation and not an off-target effect?
To confirm that the observed cellular phenotype is mediated by the intended targets, several control experiments are recommended:
-
Use of Knockout Cell Lines: The most definitive control is to use cell lines where the S1P1 and/or S1P5 genes have been knocked out using CRISPR/Cas9 technology. If the effect of this compound is absent in these knockout cells compared to the wild-type parental line, it strongly suggests the effect is on-target.
-
Pharmacological Inhibition: Utilize selective antagonists for S1P1 or S1P5 in co-treatment with this compound. If the antagonist blocks the effect of this compound, it provides evidence for on-target activity.
-
Dose-Response Analysis: A clear dose-dependent effect that aligns with the known potency of this compound for S1P1 and S1P5 can also indicate on-target activity.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed, Potentially Unrelated to S1P1/5 Signaling
Possible Cause: This could be due to the off-target inhibition of MAO-B by this compound's metabolites, especially in long-term experiments where the parent compound may be metabolized by the cells.
Troubleshooting Steps:
-
Assess MAO-B Inhibition: Perform an in vitro MAO-B activity assay to determine if this compound or its metabolites are inhibiting this enzyme at the concentrations used in your experiment.
-
Use a Structurally Unrelated S1P1/5 Agonist: Compare the phenotype induced by this compound with that of another selective S1P1/5 agonist with a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Include a MAO-B Inhibitor Control: Treat your cells with a known selective MAO-B inhibitor (e.g., selegiline) to see if it replicates the unexpected phenotype.
Issue 2: Observing a Decrease in Beating Rate in Cardiomyocyte Cultures
Possible Cause: This is likely an on-target effect of this compound's agonism on S1P1 receptors expressed on cardiomyocytes.
Troubleshooting Steps:
-
Confirm S1P1 Expression: Verify the expression of S1P1 receptors in your cardiomyocyte cell model using techniques like qPCR or western blotting.
-
Co-treatment with an S1P1 Antagonist: Use a selective S1P1 antagonist to see if it can block the this compound-induced decrease in beat rate.
-
Dose Titration: Perform a dose-response experiment to characterize the concentration at which the effect on beat rate occurs and determine if it is within the expected range for S1P1 engagement.
Issue 3: Suspected Hepatotoxicity in Liver Cell Models
Possible Cause: While not a primary off-target effect, high concentrations of any compound can lead to cellular stress and toxicity.
Troubleshooting Steps:
-
Perform Cell Viability Assays: Use standard assays like MTT, LDH, or live/dead staining to assess the cytotoxicity of this compound at the concentrations used in your experiments.
-
Monitor Liver Enzyme Markers: In hepatocyte cultures, measure the levels of secreted liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium as indicators of liver cell damage.
-
Compare with Known Hepatotoxins: Include a positive control for hepatotoxicity (e.g., acetaminophen) to validate your assay system.
Quantitative Data Summary
| Parameter | This compound | CC112273 (Metabolite) | CC1084037 (Metabolite) | Reference |
| S1P1 Binding Affinity (Ki, nM) | ~0.1 - 0.4 | N/A | N/A | [3] |
| S1P5 Binding Affinity (Ki, nM) | ~2.6 - 11.1 | N/A | N/A | [3][4] |
| S1P1 Functional Potency (EC50, nM) | ~0.02 - 0.44 | ~0.19 | ~0.12 | [4][5] |
| S1P5 Functional Potency (EC50, nM) | ~5.9 - 11.1 | ~32.8 | N/A | [4] |
| MAO-B Inhibition (IC50, nM) | Not an inhibitor | 5.72 | 58 | [6] |
Key Experimental Protocols
Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method to assess the inhibition of MAO-B by this compound or its metabolites.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
MAO-B assay buffer
-
Test compounds (this compound, metabolites) and control inhibitor (e.g., selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and control inhibitor in DMSO.
-
Prepare working solutions of the MAO-B enzyme, substrate, HRP, and fluorometric probe in MAO-B assay buffer.
-
-
Assay Reaction:
-
Add the test compound or control to the wells of the 96-well plate.
-
Add the MAO-B enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/HRP/probe mixture.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
-
Protocol 2: In Vitro Cardiomyocyte Beating Rate Assay
This protocol outlines a method to assess the effect of this compound on the beating rate of cultured cardiomyocytes.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Cardiomyocyte culture medium
-
Test compound (this compound)
-
Vehicle control (e.g., DMSO)
-
Automated microscopy system with environmental control and video capture capabilities or a dedicated cardiomyocyte analysis platform.
Procedure:
-
Cell Culture:
-
Plate hiPSC-CMs in a suitable multi-well plate and culture until a synchronously beating monolayer is formed.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the compound-containing medium or vehicle control.
-
-
Data Acquisition:
-
Acquire videos of the beating cardiomyocytes at baseline and at various time points after compound addition.
-
-
Data Analysis:
-
Use appropriate software to analyze the videos and determine the beat rate, amplitude, and regularity of contractions.
-
Compare the parameters of this compound-treated cells to the vehicle-treated controls.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for differentiating on- and off-target effects.
References
- 1. This compound: A Review in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinician’s Guide to Using this compound for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopioneer.com.tw [biopioneer.com.tw]
- 5. In vitro assessment of the binding and functional responses of this compound and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ozanimod Dose-Response Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ozanimod. The information is designed to assist in the optimization of dose-response curve experiments and to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we should be measuring in our in vitro assays?
A1: this compound is a sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1] The key functional consequence of this binding at the S1P₁ receptor is its role as a functional antagonist.[2][3] This leads to the internalization of the S1P₁ receptor, which prevents lymphocytes from exiting lymph nodes, thereby reducing the number of circulating lymphocytes.[4][5] Therefore, key in vitro assays should focus on measuring S1P₁ receptor binding, functional activity (e.g., GTPγS binding or β-arrestin recruitment), and receptor internalization.
Q2: We are observing lower than expected potency (higher EC₅₀) in our functional assays compared to published data. What could be the cause?
A2: Several factors could contribute to this discrepancy:
-
Assay Format: Different functional assays (e.g., GTPγS binding vs. β-arrestin recruitment) can yield different potency values. For instance, the potencies determined using β-arrestin assays have been reported to be less potent than those from GTPγS binding assays for this compound.[1][6]
-
Cell Line and Receptor Expression: The cell line used and the expression level of the S1P₁ receptor can significantly impact the measured potency. Ensure you are using a cell line with robust and validated S1P₁ receptor expression.
-
Ligand Stability: Ensure the stability of this compound in your assay buffer. Degradation of the compound will lead to an underestimation of its potency.
-
Reagent Quality: The quality and concentration of reagents such as GTPγS and GDP are critical for optimal assay performance.
Q3: How does the binding affinity (Kᵢ) of this compound relate to its functional potency (EC₅₀)?
A3: For this compound, the functional potencies in GTPγS binding assays correlate well with the binding affinities for both S1P₁ and S1P₅ receptors.[6] However, it's important to remember that binding affinity measures the strength of the interaction between the drug and the receptor, while functional potency measures the concentration of the drug required to elicit a half-maximal response. Differences can arise due to factors like receptor coupling efficiency and the specific signaling pathway being measured.
Q4: Can we use radiolabeled this compound for our binding assays?
A4: Yes, tritiated this compound ([³H]-ozanimod) has been successfully used to develop competitive radioligand binding assays to determine the binding affinities of other S1P receptor modulators.[1][5] This suggests that [³H]-ozanimod is a suitable tool for characterizing the binding of compounds to S1P₁ and S1P₅ receptors.
Troubleshooting Guides
Issue 1: High variability in replicate dose-response curves.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing. |
| Cell Clumping | Ensure single-cell suspension before plating. Use cell-dissociation reagents like trypsin carefully. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate. Fill outer wells with sterile buffer or media to maintain humidity. |
| Inconsistent Incubation Times | Standardize all incubation steps precisely. Use a timer and process plates individually if necessary. |
Issue 2: Low signal-to-background ratio in functional assays.
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Use a cell line with higher S1P₁ receptor expression or consider generating a stable cell line. |
| Suboptimal Reagent Concentrations | Titrate key reagents like GTPγS, GDP, and the detection antibody to determine their optimal concentrations. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before the experiment. Perform a cell viability assay. |
| Assay Buffer Composition | Optimize the assay buffer for pH, ionic strength, and presence of necessary co-factors. |
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's binding affinity and functional potency at S1P receptors.
Table 1: this compound Binding Affinity
| Receptor | Assay | Ligand | Kᵢ (nM) | Kₑ (nM) |
| S1P₁ | Radioligand Binding | [³H]-ozanimod | 0.27 | 0.63 |
| S1P₅ | Radioligand Binding | [³H]-ozanimod | 1.34 | 3.13 |
Data from Selkirk et al., 2022.[1]
Table 2: this compound Functional Potency
| Receptor | Assay | Parameter | Value (nM) | Intrinsic Activity (%) |
| S1P₁ | GTPγS Binding | EC₅₀ | 0.41 | 100 |
| S1P₁ | cAMP Assay | EC₅₀ | 0.16 | - |
| S1P₁ | β-arrestin Recruitment | EC₅₀ | 11.5 | 79.8 |
| S1P₅ | GTPγS Binding | EC₅₀ | 0.35 | 100 |
GTPγS and β-arrestin data from Selkirk et al., 2022.[1] cAMP data from Scott et al., 2016.[4]
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from Selkirk et al., 2022.[1]
-
Membrane Preparation: Chinese hamster ovary (CHO) cell membranes stably expressing recombinant human S1P₁ or S1P₅ are used.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA, and 30 µg/ml saponin.
-
Procedure:
-
Serial dilutions of unlabeled this compound are prepared in DMSO.
-
[³H]-ozanimod (final concentration of ~3 nM for S1P₁ and ~5 nM for S1P₅) is added to the assay plate.
-
The reaction is initiated by adding the cell membranes (final protein concentration of ~4.8 µ g/well ).
-
The plate is incubated for 60 minutes at room temperature with gentle agitation.
-
The reaction is terminated by rapid filtration through a filter plate.
-
The radioactivity retained on the filter is measured by liquid scintillation counting.
-
-
Data Analysis: The inhibition of [³H]-ozanimod binding by unlabeled this compound is used to calculate the Kᵢ value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This protocol is adapted from Scott et al., 2016.[4]
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, 20 µg/mL saponin, and 0.1% fatty acid-free BSA.
-
Procedure:
-
Cell membranes (1-5 µg per well) are incubated with the assay buffer and Wheat Germ Agglutinin SPA beads for 15 minutes.
-
Serial dilutions of this compound are added to the wells.
-
[³⁵S]-GTPγS (final concentration ~0.2 nM) is added to initiate the reaction.
-
The plate is incubated for 120 minutes at room temperature.
-
The plate is centrifuged, and the radioactivity is measured using a suitable counter.
-
-
Data Analysis: The concentration-response data is fitted using a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Visualizations
Caption: Experimental workflow for generating a dose-response curve.
Caption: this compound's signaling pathway at the S1P₁ receptor.
References
- 1. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
stability of ozanimod under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of ozanimod under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the official storage recommendations for this compound capsules?
A1: this compound capsules, marketed as Zeposia®, should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1][2] Some regulations permit excursions to 15-30°C (59-86°F).[3] It is advised not to freeze the medication and to store it away from heat, moisture, and direct light.[3][4]
Q2: How stable is this compound in its solid form when exposed to heat, light, or oxidizing agents?
A2: Forced degradation studies have shown that solid this compound is highly stable under thermal, photolytic, and oxidative stress.[5][6] No degradation was observed when the drug was exposed to a temperature of 80°C for 2 days, nor when subjected to standard ICH photostability light conditions.[4][5][7] Similarly, exposure to a 30% hydrogen peroxide solution for 3 days at room temperature did not result in degradation.[5]
Q3: Is this compound susceptible to degradation in acidic or basic conditions?
A3: Yes, this compound is susceptible to degradation in both acidic and basic environments. Forced degradation studies showed that the drug degrades when exposed to 0.1N HCl at 80°C for 2 days and 0.1N NaOH at 80°C for 2 days.[5][6] These conditions resulted in the formation of three distinct degradation products (DPs), identified as DP 1, DP 2, and DP 3.[5]
Q4: How stable are solutions of this compound intended for experimental use?
A4: this compound exhibits excellent short-term stability in solution. When prepared in a solution of ethanol and water, this compound showed minimal degradation after being stored at room temperature for 48 hours. The observed difference in purity after this period was negligible (0.13% for the sample solution).[5][6] This suggests that researchers can confidently prepare stock and working solutions for short-term experimental use without significant loss of the parent compound.
Q5: What are the known impurities and degradation products of this compound?
A5: Apart from the three degradation products (DP 1, DP 2, DP 3) formed under acidic and basic stress, other potential impurities can arise from the manufacturing process.[5][7] These include related substances that are byproducts of the synthesis, such as the (R)-enantiomer, alcohol impurity, and N-formyl impurity.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram when analyzing a newly prepared this compound solution. | Contamination of solvent or glassware. | Prepare a fresh solution using high-purity solvents and thoroughly cleaned glassware. Analyze a solvent blank to rule out contamination. |
| Loss of this compound potency in an aqueous buffer solution over time. | pH-mediated hydrolysis. | This compound is known to degrade in acidic and basic conditions.[5][6] Prepare fresh solutions before use and avoid storing them in acidic or basic buffers for extended periods. If buffering is necessary, assess stability at the target pH first. |
| Appearance of unknown impurities after storing samples in the autosampler. | Solution instability over extended periods. | While stable for up to 48 hours at room temperature, prolonged storage in an autosampler, especially if not temperature-controlled, may lead to degradation.[5] It is recommended to analyze samples within 48 hours of preparation. |
| Variability in results between different batches of this compound. | Presence of synthesis-related impurities. | Ensure the purity of the this compound standard and test material using a validated, stability-indicating analytical method. Refer to the supplier's certificate of analysis for information on batch-specific impurities. |
Data Presentation: Forced Degradation and Stability Summary
The stability of this compound was investigated under various stress conditions as per ICH guidelines. The results are summarized below.
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Experimental Parameters | Observation | Degradation Products Formed |
|---|---|---|---|
| Acid Hydrolysis | 0.1N HCl at 80°C for 2 days | Degradation Occurred | 3 (DP 1, DP 2, DP 3) |
| Base Hydrolysis | 0.1N NaOH at 80°C for 2 days | Degradation Occurred | 3 (DP 1, DP 2, DP 3) |
| Oxidative Stress | 30% H₂O₂ at Room Temp for 3 days | No Degradation Observed | None |
| Thermal Stress | Solid drug at 80°C for 2 days | No Degradation Observed | None |
| Photolytic Stress | Solid drug exposed to ICH Q1B conditions | No Degradation Observed | None |
Data sourced from Rajesh Varma B, et al. (2025).[5][6]
Table 2: Solution Stability of this compound
| Solvent System | Storage Temperature | Duration | % Difference (Sample Purity) |
|---|---|---|---|
| Ethanol: 0.01% aq. TFA (70:30 v/v) | Room Temperature | 48 hours | 0.13% |
Data sourced from Rajesh Varma B, et al. (2025).[5]
Experimental Protocols
Key Experiment: Stability-Indicating HPLC Method for this compound and its Impurities
This method was developed to separate and quantify this compound in the presence of its degradation products and process-related impurities.[5][6]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Waters XBridge C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of ethanol and 0.01% aqueous trifluoroacetic acid (TFA) in a 70:30 (v/v) ratio.
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: Ambient.
-
Injection Volume: Not specified in the source. A typical volume is 10-20 µL.
-
Diluent: Mobile phase.
This method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine analysis and stability studies.[5]
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Logic diagram for troubleshooting unexpected peaks in HPLC analysis.
Caption: Summary of this compound stability under various stress conditions.
References
- 1. japsonline.com [japsonline.com]
- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. LC-MS/MS Identification of this compound Degradation Products and Development of a Green HPLC Method for Impurity Quantifica… [ouci.dntb.gov.ua]
- 4. database.ich.org [database.ich.org]
- 5. moca.net.ua [moca.net.ua]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
addressing batch-to-batch variability of ozanimod
Welcome to the technical support center for ozanimod. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] The binding of this compound to S1P1 on lymphocytes causes the internalization of the receptor, which traps the lymphocytes in the lymph nodes.[3][4] This prevents them from migrating to sites of inflammation, such as the central nervous system in multiple sclerosis or the colon in ulcerative colitis.[1][4] The modulation of S1P5 by this compound may also have neuroprotective effects.[3]
Q2: What are the known impurities in this compound batches and why are they a concern?
Batches of this compound may contain several types of impurities, which can arise from the manufacturing process or degradation over time. These are a concern as they can affect the compound's activity, safety, and experimental reproducibility.[4] Key impurities include:
-
Synthesis-related impurities: These are byproducts from the chemical synthesis of this compound. Examples include the (R)-enantiomer, bromo- and hydroxy amide impurities, and N-formyl impurities.[4][5][6]
-
Degradation products: this compound can degrade under certain conditions like exposure to heat, oxidation, or hydrolysis, forming new, unwanted compounds.[4][5]
-
Residual solvents: Trace amounts of solvents used during manufacturing may remain in the final product.[4]
-
Heavy metals: Raw materials or manufacturing equipment can introduce trace levels of heavy metals.[4]
Q3: How does the chirality of this compound impact its function?
This compound is a chiral molecule, with the active form being the (S)-enantiomer.[7] Enantiomers of a chiral drug can have different pharmacological, toxicological, and metabolic profiles because they interact differently with chiral biological targets like enzymes and receptors.[8][9] The presence of the inactive or less active (R)-enantiomer as an impurity can effectively lower the concentration of the active compound, leading to reduced efficacy in experiments.[8] Therefore, controlling the enantiomeric purity is crucial for consistent results.[8][10]
Q4: What are the key physical and chemical properties of this compound?
Understanding the physical and chemical properties of this compound is essential for proper handling, formulation, and interpretation of experimental data.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄N₄O₃ | [1][11][12] |
| Molecular Weight | 404.47 g/mol | [1][6][11] |
| Form | Crystalline solid | [12] |
| Solubility | DMF: 2 mg/ml, DMSO: 1 mg/ml, Ethanol: 0.2 mg/ml | [12] |
| Purity (typical) | >98% | [5][12] |
| Chirality | (S)-configuration | [7] |
Q5: Are there differences between clinical and commercial formulations of this compound?
Yes, the FDA review documents indicate that the commercial formulation of this compound differs from the formulations used in clinical trials.[7][13] While the exact details of these differences are often proprietary, they can involve changes in excipients, manufacturing processes, and manufacturing sites.[7][14] Such differences could potentially influence properties like dissolution rate and bioavailability, which is why regulatory bodies require bridging studies to ensure comparability.[7] For research purposes, it is important to be aware that data generated with a clinical trial formulation may not be directly comparable to results obtained with a commercial batch.
Troubleshooting Guides
Issue 1: Inconsistent results between different batches of this compound in cell-based assays.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Variability in compound purity | Always request a Certificate of Analysis (CoA) for each new batch to verify its purity and identity.[15]If possible, perform your own quality control check using HPLC to confirm the purity of the new batch against a trusted reference standard. |
| Presence of chiral impurities | The (R)-enantiomer may have different activity. Use a chiral HPLC method to determine the enantiomeric excess (ee%) of your batch.[8]If you suspect chiral impurities are affecting your results, try to obtain a batch with higher enantiomeric purity. |
| Degradation of the compound | Store this compound according to the manufacturer's instructions, protected from light, heat, and moisture to prevent degradation.[4]Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Differences in physical properties (e.g., crystallinity, particle size) | Different crystalline forms (polymorphs) can have different solubilities and dissolution rates. While difficult to assess without specialized equipment, be aware that this can be a source of variability.Ensure complete dissolution of the compound in your solvent before preparing working solutions. |
Issue 2: Lower than expected potency or efficacy in functional assays.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Incorrect concentration of active compound | The presence of impurities effectively lowers the concentration of the active this compound. Use the purity value from the CoA to calculate the exact concentration of the active compound.Confirm the accuracy of your serial dilutions. |
| Compound precipitation in aqueous media | This compound has low aqueous solubility.[12] When diluting from a DMSO stock into aqueous assay buffer, the compound may precipitate.Visually inspect your final dilutions for any signs of precipitation. Consider using a lower final DMSO concentration or adding a surfactant like Tween-20 to your assay buffer to improve solubility. |
| Cell health and passage number | Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.[16]Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.[17] |
| Suboptimal assay conditions | Optimize incubation times and reagent concentrations for your specific cell line and assay format.[17]Perform a time-course experiment to determine the peak response time.[18] |
Issue 3: High background or off-target effects observed.
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Impurity-mediated off-target activity | Synthesis-related impurities may have their own biological activity, potentially interacting with other receptors or cellular pathways.[4]If you observe unexpected effects, consider testing a different batch of this compound with a different impurity profile, if available. |
| Compound autofluorescence | Aromatic molecules can sometimes interfere with fluorescence-based assays.[19]Run a control with your compound in the absence of cells to check for autofluorescence at your assay's excitation and emission wavelengths. |
| Cytotoxicity at high concentrations | High concentrations of this compound or its impurities may induce cytotoxicity, masking the specific intended effect.[19]Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration range.[16] |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches by HPLC
This protocol provides a general method for assessing the purity of this compound. For specific impurity identification, reference standards are required.
-
Preparation of Mobile Phase: Prepare a mobile phase of ethanol and 0.01% aqueous trifluoroacetic acid (TFA) in a 70:30 (v/v) ratio.[5]
-
Preparation of Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with the mobile phase to a final concentration of approximately 20 µg/mL.
-
Preparation of Sample Solution: Prepare a sample solution of the this compound batch to be tested in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the chromatogram of the sample to the standard. The purity can be estimated by the area percentage of the main peak. Any additional peaks represent impurities.
Protocol 2: Cell-Based S1P1 Receptor Activation Assay (cAMP Inhibition)
This protocol describes a common functional assay to measure the activity of this compound on the S1P1 receptor.
-
Cell Culture: Culture cells expressing the human S1P1 receptor (e.g., CHO-K1 or HEK293 stable cell lines) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of a known S1P1 agonist as a positive control and a vehicle control (e.g., DMSO).
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add a solution of a cAMP-stimulating agent (e.g., forskolin) to all wells, except for the negative control wells.
-
Immediately add the this compound serial dilutions, positive control, and vehicle control to the appropriate wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound binds to the S1P1 receptor on lymphocytes, causing its internalization and preventing cell egress from lymph nodes.
Caption: A typical experimental workflow for using this compound, incorporating quality control steps.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. swissmedic.ch [swissmedic.ch]
- 3. This compound Hydrochloride | C23H25ClN4O3 | CID 91618104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. moca.net.ua [moca.net.ua]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijirset.com [ijirset.com]
- 10. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C23H24N4O3 | CID 52938427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CAS 1306760-87-1 | Cayman Chemical | Biomol.com [biomol.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. upm-inc.com [upm-inc.com]
- 15. molnova.com [molnova.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Ozanimod and Fingolimod: Unraveling the Mechanisms of Action of Two S1P Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The advent of sphingosine-1-phosphate (S1P) receptor modulators has revolutionized the treatment landscape for autoimmune diseases, particularly multiple sclerosis (MS). Fingolimod, the first-in-class oral therapy, paved the way for a new generation of more selective agents. This guide provides a detailed, objective comparison of the mechanisms of action of ozanimod and fingolimod, supported by quantitative experimental data, detailed experimental protocols, and visual representations of their signaling pathways.
Introduction
Both this compound and fingolimod are S1P receptor modulators that exert their primary therapeutic effect by sequestering lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into the central nervous system (CNS)[1]. This is achieved through their interaction with S1P receptors on lymphocytes. However, their distinct pharmacological profiles, particularly their receptor selectivity, lead to differences in their mechanisms of action and, consequently, their safety and tolerability profiles.
Fingolimod is a non-selective S1P receptor modulator that, after phosphorylation in vivo to its active metabolite fingolimod-phosphate, targets S1P receptor subtypes 1, 3, 4, and 5 (S1P1, S1P3, S1P4, S1P5)[1][2][3]. In contrast, this compound is a next-generation, selective S1P receptor modulator with high affinity for S1P1 and S1P5[1][3][4]. This enhanced selectivity is a key design feature aimed at minimizing off-target effects associated with the broader activity of fingolimod, particularly those related to S1P3 activation, such as cardiac side effects[3].
Quantitative Comparison of Receptor Activity
The binding affinities (Ki) and functional potencies (EC50) of this compound, its major active metabolites (CC112273 and CC1084037), and fingolimod-phosphate for the different S1P receptor subtypes are summarized in the table below. This quantitative data highlights the key differences in their receptor interaction profiles.
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | Ki: 0.22 ± 0.03 nM[5] EC50: 0.44 nM[6] | >10,000 nM (EC50) | >10,000 nM (EC50) | >10,000 nM (EC50) | Ki: 3.3 ± 0.6 nM[5] EC50: 11.1 nM[6] |
| CC112273 (Metabolite) | EC50: 0.19 nM[6] | - | - | - | EC50: 32.8 nM[6] |
| CC1084037 (Metabolite) | EC50: 0.27 nM[6] | - | - | - | EC50: 5.9 nM[6] |
| Fingolimod-phosphate | Ki: 0.33 ± 0.04 nM[5] EC50: ~0.3-0.6 nM[2] | >10,000 nM (EC50)[2] | Ki: 1.2 ± 0.1 nM[5] EC50: ~3 nM[2] | EC50: ~0.3-0.6 nM[2] | Ki: 0.32 ± 0.05 nM[5] EC50: ~0.3-0.6 nM[2] |
Table 1: Comparative binding affinities (Ki) and functional potencies (EC50) of this compound, its active metabolites, and fingolimod-phosphate for human S1P receptor subtypes. Lower values indicate higher affinity/potency.
Signaling Pathways and Mechanism of Action
Both fingolimod-phosphate and this compound act as functional antagonists of the S1P1 receptor on lymphocytes. Upon binding, they induce the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes[1]. This sequestration of lymphocytes, including autoreactive T and B cells, reduces their circulation in the periphery and subsequent infiltration into the CNS.
The broader receptor profile of fingolimod-phosphate means it also engages S1P3, S1P4, and S1P5 receptors, which are expressed on various cell types throughout the body, including cardiomyocytes, endothelial cells, and cells within the CNS. Activation of S1P3 on cardiac cells is thought to contribute to the first-dose cardiac effects, such as bradycardia, observed with fingolimod[3].
This compound's selectivity for S1P1 and S1P5 is designed to retain the therapeutic efficacy mediated by S1P1 while avoiding the S1P3-mediated cardiac effects[3][4]. The role of S1P5 modulation in the therapeutic effect of this compound is an area of ongoing research, with S1P5 being expressed on oligodendrocytes and natural killer (NK) cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare S1P receptor modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific S1P receptor subtype by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes from a cell line recombinantly expressing a single human S1P receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-ozanimod or [³²P]S1P).
-
Unlabeled test compound (this compound or fingolimod-phosphate) serially diluted.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filter plates (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add serially diluted unlabeled test compound.
-
Add diluted cell membranes (typically 5-20 µg of protein per well).
-
Add the radioligand at a fixed concentration (ideally at or below its Kd value).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled S1P receptor ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from a concentration-response curve and converted to a Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a G protein-coupled receptor (GPCR) like the S1P receptors. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
-
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
Test compound (agonist) serially diluted.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates.
-
-
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the cell membrane preparation.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
For a filtration-based assay, terminate the reaction by rapid filtration and wash the filters. For an SPA-based assay, add SPA beads and centrifuge.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
Plot the stimulated binding against the log concentration of the agonist to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect).
-
cAMP Functional Assay
This assay is used to measure the functional consequence of S1P receptor activation, particularly for Gi-coupled receptors like S1P1 and S1P5, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
A cell line expressing the S1P receptor of interest (e.g., CHO or HEK293 cells).
-
A cAMP detection kit (e.g., HTRF, LANCE, or GloSensor).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (agonist) serially diluted.
-
Cell culture medium and assay buffer.
-
-
Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the test compound at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
The inhibition of forskolin-stimulated cAMP production is plotted against the log concentration of the agonist to determine the EC50 value.
-
Conclusion
This compound and fingolimod, while both targeting the S1P receptor pathway, exhibit distinct mechanisms of action rooted in their differential receptor selectivity. Fingolimod's broad engagement of multiple S1P receptor subtypes contrasts with this compound's more targeted interaction with S1P1 and S1P5. This difference in selectivity, as quantified by binding affinity and functional potency data, is a key determinant of their respective pharmacological profiles. The higher selectivity of this compound is designed to achieve a more favorable safety profile, particularly concerning cardiac effects, while maintaining the primary immunomodulatory efficacy mediated through S1P1 functional antagonism. A thorough understanding of these mechanistic nuances, supported by robust experimental data, is crucial for the continued development and clinical application of S1P receptor modulators in autoimmune and inflammatory diseases.
References
- 1. neuro-sens.com [neuro-sens.com]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Switch from fingolimod to this compound for safety or intolerance reasons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment of the binding and functional responses of this compound and its plasma metabolites across human sphingosine 1-phosphate receptors [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ozanimod and Siponimod: S1P Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor selectivity of two prominent modulators, ozanimod and siponimod. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding of these compounds.
This compound and siponimod are second-generation S1P receptor modulators that have been developed to offer more selective binding profiles compared to the first-generation modulator, fingolimod.[1] This enhanced selectivity for specific S1P receptor subtypes aims to maximize therapeutic benefits while minimizing potential side effects. Both this compound and siponimod are approved for the treatment of relapsing forms of multiple sclerosis (MS).[1]
Quantitative Comparison of Receptor Selectivity
The following tables summarize the binding affinities and functional potencies of this compound and siponimod for the five human S1P receptor subtypes. This data provides a quantitative basis for comparing their selectivity profiles.
Table 1: Binding Affinity (Ki, nM) of this compound and Siponimod at S1P Receptors
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference(s) |
| This compound | 0.26 | >10,000 | >10,000 | >10,000 | 2.9 | [2] |
| Siponimod | 0.26 | >10,000 | >1,000 | ~383.7 - 750 | 0.28 | [2][3] |
Table 2: Functional Potency (EC50, nM) of this compound and Siponimod at S1P Receptors
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference(s) |
| This compound | 0.27 | >10,000 | >10,000 | >10,000 | 3.3 | |
| Siponimod | 0.4 - 0.46 | >10,000 | >1,000 | ~383.7 - 750 | 0.3 - 0.98 | [2][3][4] |
Experimental Protocols
The data presented above is derived from key in vitro experiments designed to characterize the interaction of these modulators with S1P receptors. The following are detailed methodologies for two such critical assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells that have been engineered to overexpress a specific human S1P receptor subtype (e.g., S1P1 or S1P5).[5][6] The cells are homogenized in a lysis buffer and then subjected to centrifugation to pellet the membranes, which are then resuspended in an appropriate assay buffer.[6]
-
Competitive Binding: A fixed concentration of a radiolabeled ligand, such as [3H]-ozanimod, is incubated with the prepared cell membranes.[1][7] A range of concentrations of the unlabeled test compound (this compound or siponimod) is then added to compete with the radioligand for binding to the receptor.[1]
-
Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium.[6] The incubation is then terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[6][8]
-
Quantification and Analysis: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[6][8] The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]
[35S]-GTPγS Binding Assay
This functional assay measures the potency (EC50) of a compound as an agonist for a G-protein coupled receptor (GPCR), such as the S1P receptors.
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the S1P receptor of interest are prepared.[9][10]
-
Assay Setup: The cell membranes are incubated with the test compound at various concentrations in an assay buffer containing guanosine diphosphate (GDP) and the non-hydrolyzable GTP analog, [35S]-GTPγS.[9]
-
Agonist Stimulation: Agonist binding to the GPCR stimulates the exchange of GDP for GTP on the Gα subunit of the associated G-protein. In this assay, [35S]-GTPγS binds to the activated Gα subunit.[10]
-
Termination and Measurement: The reaction is terminated, and the amount of [35S]-GTPγS bound to the Gα subunit is measured. This is often done using a scintillation proximity assay (SPA) where the membranes are captured on beads that emit light when the radiolabel is in close proximity, or by filtration to separate the membrane-bound radioactivity.[9][10]
-
Data Analysis: The amount of [35S]-GTPγS binding is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) is determined.[10]
Signaling Pathway and Receptor Selectivity
The following diagram illustrates the general signaling pathway of S1P receptors and highlights the differential selectivity of this compound and siponimod.
Caption: S1P receptor selectivity of this compound and siponimod.
Concluding Remarks
Both this compound and siponimod demonstrate high affinity and potent agonism for the S1P1 and S1P5 receptor subtypes, with negligible activity at S1P2 and S1P3.[3] This selective targeting of S1P1 is understood to be the primary mechanism for their therapeutic effect in autoimmune diseases like multiple sclerosis, as it leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system.[11] The engagement of S1P5, which is expressed on oligodendrocytes and other neural cells, may also contribute to their neuroprotective effects.[3][12] The avoidance of S1P3 is a key feature of these second-generation modulators, as activation of this receptor subtype has been associated with cardiac side effects.[13] While both drugs share a similar selectivity profile for S1P1 and S1P5, subtle differences in their binding affinities and pharmacokinetic properties may contribute to variations in their clinical profiles.[2][3] This guide provides a foundational comparison to aid in the continued research and development of S1P receptor modulators.
References
- 1. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. In vitro assessment of the binding and functional responses of this compound and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Ozanimod and Other S1P Modulators in Preclinical Efficacy for Multiple Sclerosis
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of sphingosine-1-phosphate (S1P) receptor modulators in the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis. This report synthesizes available preclinical data, outlines experimental methodologies, and visualizes key biological pathways and workflows.
Introduction
Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral therapeutics that have demonstrated significant efficacy in the treatment of relapsing forms of multiple sclerosis (MS). Their primary mechanism of action involves the functional antagonism of S1P receptors on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system (CNS).[1] Ozanimod, a selective S1P receptor 1 and 5 modulator, is a prominent member of this class.[2][3] This guide provides an objective comparison of the preclinical efficacy of this compound against other S1P modulators—fingolimod, siponimod, and ponesimod—in the widely utilized Experimental Autoimmune Encephalomyelitis (EAE) animal model, which mimics many of the inflammatory and neurodegenerative aspects of MS.[4]
Comparative Efficacy of S1P Modulators in EAE
The following tables summarize quantitative data from various preclinical studies, comparing the effects of this compound, fingolimod, siponimod, and ponesimod on key EAE outcome measures. It is important to note that these data are compiled from separate studies, and direct head-to-head comparisons in a single standardized experimental design are limited. Variations in EAE induction protocols, drug dosages, and treatment regimens may influence outcomes.
Table 1: Effect of S1P Modulators on EAE Clinical Score
| S1P Modulator | EAE Model | Treatment Regimen | Dosage | Effect on Clinical Score | Reference |
| This compound | MOG35-55 in C57BL/6 mice | Therapeutic (from disease onset) | 0.6 mg/kg/day (oral) | Significantly reduced disease severity compared to untreated EAE mice. At the end of treatment, 60% of mice were at score 0 and 40% at score 1.[5] | [5] |
| Fingolimod | MOG35-55 in C57BL/6 mice | Prophylactic | 0.3 mg/kg (in drinking water) | Total clinical score reduced by 59.16% compared to untreated EAE mice.[6] | [6] |
| Fingolimod | MOG35-55 in C57BL/6 mice | Therapeutic (from day 21 post-immunization) | 0.3 mg/kg (in drinking water) | Total clinical score reduced by 60.30% compared to untreated EAE mice.[6] | [6] |
| Fingolimod | MOG35-55 in C57BL/6 mice | Prophylactic | Not Specified | At day 21, mean clinical score was 0.25 ± 0.25 versus 2.7 ± 0.5 in vehicle-treated EAE mice.[7] | [7] |
| Fingolimod | MOG35-55 in C57BL/6 mice | Therapeutic (from 50% disease onset) | Not Specified | At day 21, mean clinical score was 1.4 ± 0.6 versus 2.7 ± 0.5 in vehicle-treated EAE mice.[7] | [7] |
| Siponimod | MOG35-55 in C57BL/6 mice | Therapeutic (from day 20 post-immunization) | 3, 10, or 30 mg/kg (in food) | Dose-dependent amelioration of clinical disease.[8] | [8] |
| Siponimod | Spontaneous EAE in 2D2xTh mice | Preventive | 3 mg/kg/day (oral gavage) | Ameliorated the clinical course of EAE.[9] | [9] |
| Siponimod | Spontaneous EAE in 2D2xTh mice | Therapeutic (from clinical score of ≥3) | 3 mg/kg/day (oral gavage) | Modestly ameliorated the EAE course.[9] | [9] |
| Siponimod | MOG35-55 in C57BL/6 mice | Therapeutic (intracerebroventricular) | 0.45 µ g/day | Significant beneficial effect on EAE clinical scores.[10] | [10] |
| Ponesimod | MOG-induced EAE in C57BL/6 mice | Preventive and Therapeutic | Not Specified | Showed significant efficacy in both preventative and therapeutic settings.[11] | [11] |
Table 2: Effect of S1P Modulators on CNS Inflammation and Demyelination in EAE
| S1P Modulator | EAE Model | Parameter | Effect | Reference |
| This compound | MOG35-55 in C57BL/6 mice | Mononuclear Cell Infiltration (Spinal Cord) | Mean inflammatory score of 0.1 in treated mice vs. 2.3 in untreated EAE mice.[5][12] | [5][12] |
| This compound | MOG35-55 in C57BL/6 mice | Demyelination (Spinal Cord) | Percentage of demyelination was 5% in treated mice vs. 38.3% in untreated EAE mice.[5][12] | [5][12] |
| Fingolimod | MOG35-55 in C57BL/6 mice | Spinal Cord Inflammation and Demyelination | Ameliorated following oral administration.[6] | [6] |
| Fingolimod | MOG35-55 in C57BL/6 mice | Brain Atrophy | Significantly ameliorated brain tissue atrophy in the cerebellum and striatum.[13] | [13] |
| Siponimod | MOG35-55 in C57BL/6 mice | CNS T-cell Infiltration | Markedly decreased absolute T-cell numbers in both brain and spinal cord.[14] | [14] |
| Siponimod | Spontaneous EAE in 2D2xTh mice | Demyelination (Spinal Cord) | Reduced demyelination in preventive treatment. Minor effects in therapeutic treatment.[9] | [9] |
| Siponimod | MP4-induced EAE in C57BL/6 mice | Demyelination (Spinal Cord) | Demyelinated area of 15.35% ± 1.43% in treated mice vs. 19.24% ± 1.76% in vehicle-treated mice.[15] | [15] |
| Siponimod | MP4-induced EAE in C57BL/6 mice | Microglia/Macrophage Infiltration (Spinal Cord) | IBA1+ area of 1.88% ± 0.25% in treated mice vs. 1.81% ± 0.33% in vehicle-treated mice.[15][16] | [15][16] |
| Ponesimod | MOG-induced EAE in C57BL/6 mice | Inflammation, Demyelination, and Axonal Loss (CNS) | Reduced inflammation, demyelination, and axonal loss in the brain, cerebellum, and spinal cord.[11] | [11] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
A standard protocol for inducing EAE in C57BL/6 mice with Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) is as follows:
-
Animals: Female C57BL/6 mice, 8-12 weeks old, are typically used.[17]
-
Antigen Emulsion Preparation: MOG35-55 peptide is dissolved in sterile phosphate-buffered saline (PBS) and emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[18][19] A common concentration is 200 µg of MOG35-55 per mouse.[17]
-
Immunization: Mice are anesthetized and injected subcutaneously with 0.1 mL of the MOG35-55/CFA emulsion at two sites, typically on the upper and lower back.[17][20]
-
Pertussis Toxin Administration: Immediately after immunization (Day 0) and again 48 hours later (Day 2), mice receive an intraperitoneal injection of pertussis toxin (typically 200 ng per mouse) in PBS.[17][19]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization.[17] A standard scoring system is used:
Drug Administration Protocols
-
This compound: Administered orally, for example, at a daily dose of 0.6 mg/kg.[2][5]
-
Fingolimod: Can be administered through oral gavage or in the drinking water at doses such as 0.3 mg/kg.[6][22][23]
-
Siponimod: Typically administered by oral gavage. A stock solution can be prepared in a vehicle like 0.5% carboxymethylcellulose (CMC).[17][24] A common dose is 3 mg/kg.[17] For long-term studies, it can be incorporated into the food.[8]
-
Ponesimod: Administered orally.[11]
Histological Analysis
-
Tissue Collection and Preparation: At the end of the experiment, mice are euthanized, and the spinal cord and brain are collected. Tissues are fixed in formalin and embedded in paraffin.
-
Staining:
-
Quantification: The extent of inflammation and demyelination is typically scored by a blinded observer or quantified using image analysis software.[5][12]
Visualizations
Signaling Pathway of S1P Receptor Modulators
Caption: Mechanism of S1P receptor modulators in preventing lymphocyte egress.
Experimental Workflow for EAE Studies
Caption: Workflow for preclinical comparison of S1P modulators in EAE.
Conclusion
The available preclinical data from EAE models suggest that this compound, along with other S1P modulators like fingolimod, siponimod, and ponesimod, effectively ameliorates the clinical and pathological features of the disease. These compounds consistently demonstrate an ability to reduce clinical severity, limit CNS inflammation, and protect against demyelination. While direct comparative efficacy studies are not abundant, the evidence points to a class effect of S1P receptor modulation in the context of EAE. Newer generation, more selective S1P modulators like this compound may offer distinct profiles. Further standardized head-to-head studies would be invaluable for a more definitive comparison of their efficacy and to elucidate the potential nuances in their mechanisms of action within the CNS.
References
- 1. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. This compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]
- 5. Frontiers | this compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 6. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cms.transpharmation.com [cms.transpharmation.com]
- 8. researchgate.net [researchgate.net]
- 9. Siponimod Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis [pubmed.ncbi.nlm.nih.gov]
- 11. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fingolimod inhibits brain atrophy and promotes brain-derived neurotrophic factor in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Frontiers | Immunomodulation Eliminates Inflammation in the Hippocampus in Experimental Autoimmune Encephalomyelitis, but Does Not Ameliorate Anxiety-Like Behavior [frontiersin.org]
- 24. benchchem.com [benchchem.com]
Ozanimod's Role in Fortifying the Blood-Brain Barrier: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Ozanimod, an oral sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated significant efficacy in the treatment of relapsing forms of multiple sclerosis (MS). Beyond its well-established immunomodulatory effects of sequestering lymphocytes in lymph nodes, emerging evidence highlights a direct, protective role of this compound on the integrity of the blood-brain barrier (BBB). This guide provides a comparative analysis of this compound's performance against other S1P modulators, supported by experimental data, to elucidate its mechanisms in maintaining BBB stability.
Mechanism of Action at the Blood-Brain Barrier
This compound is a selective modulator of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] While its primary therapeutic effect in MS is attributed to preventing the migration of autoreactive lymphocytes into the central nervous system (CNS), this compound can also cross the BBB and directly interact with cells of the neurovascular unit.[3] This interaction is crucial for its effects on BBB integrity. Activation of S1P1 receptors on brain endothelial cells is known to enhance the stability of tight junctions and adherens junctions, which are critical for maintaining the barrier function.
Comparative Efficacy in Maintaining Blood-Brain Barrier Integrity
Direct head-to-head experimental studies quantitatively comparing the effects of this compound, fingolimod, and siponimod on BBB permeability are limited in the publicly available scientific literature. However, individual studies on each compound provide insights into their respective impacts on key components of BBB integrity.
Impact on Tight Junction Proteins
Tight junctions are paramount to the restrictive nature of the BBB. Key proteins involved in their structure and function include claudins and zonula occludens (ZO) proteins.
A study on human brain microvascular endothelial cells (HBMECs) demonstrated that this compound treatment attenuated the reduction of claudin-5 and platelet endothelial cell adhesion molecule 1 (PECAM-1) levels induced by hypoxia and glucose deprivation.[4][5] In contrast, the decrease in zonula occludens-1 (ZO-1) levels under the same conditions was not significantly attenuated by this compound.[6]
Fingolimod, a non-selective S1P receptor modulator, has been shown to increase claudin-5 protein levels and transendothelial electrical resistance (TEER), a measure of barrier tightness, in an in vitro model of the BBB.[7][8] Another study found that fingolimod treatment in MS patients led to a significant decrease in the serum levels of circulating tight junction proteins (occludin, claudin-5, and ZO-1), which may reflect a stabilization of the BBB.[9]
Siponimod, another selective S1P1 and S1P5 modulator, has been shown to preserve occludin expression and the integrity of the BBB in a model of Huntington's disease.[10]
Table 1: Comparative Effects of S1P Modulators on Tight Junction Proteins
| Drug | Target Receptors | Effect on Claudin-5 | Effect on Occludin | Effect on ZO-1 | Supporting Evidence |
| This compound | S1P1, S1P5 | Attenuates reduction[4][5] | - | No significant attenuation of reduction[6] | In vitro (HBMECs) |
| Fingolimod | S1P1, S1P3, S1P4, S1P5 | Increases expression[7][8][11] | - | Reduces circulating levels[9] | In vitro (BMECs), Human (serum) |
| Siponimod | S1P1, S1P5 | - | Preserves expression[10] | - | Animal model (Huntington's disease) |
Note: A "-" indicates that no direct experimental data was found in the searched literature.
Attenuation of Matrix Metalloproteinase-9 (MMP-9) Activity
Matrix metalloproteinases, particularly MMP-9, are enzymes that can degrade components of the extracellular matrix and tight junction proteins, leading to increased BBB permeability.
In vitro studies have shown that this compound significantly attenuates the increase in MMP-9 activity in HBMECs subjected to hypoxia and glucose deprivation.[4][5][12] This reduction in MMP-9 activity is suggested to be a primary factor in this compound's ability to preserve the integrity of barrier proteins like claudin-5 and PECAM-1.[4][13]
While direct comparative data is lacking, the modulation of MMP activity represents a key mechanism by which S1P receptor modulators may protect the BBB.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: this compound's mechanism in enhancing blood-brain barrier integrity.
Caption: Workflow for evaluating the effects of S1P modulators on the BBB.
Detailed Experimental Protocols
Western Blot for Tight Junction Proteins (ZO-1, Occludin, Claudin-5)
-
Sample Preparation: Brain tissue or cultured brain endothelial cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein (20-30 µg) are loaded onto a 4-15% SDS-PAGE gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for ZO-1, occludin, or claudin-5.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Gelatin Zymography for MMP-9 Activity
-
Sample Preparation: Conditioned media from cultured brain endothelial cells or protein extracts from brain tissue are collected. Protein concentration is determined.
-
Zymogram Gel Electrophoresis: Samples are mixed with non-reducing sample buffer and loaded onto a 10% SDS-PAGE gel containing 1 mg/mL gelatin.
-
Renaturation and Development: After electrophoresis, the gel is washed in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the MMPs to renature. The gel is then incubated overnight in a developing buffer (containing CaCl2 and ZnCl2) at 37°C.
-
Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250 and then destained.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands, corresponding to the molecular weights of pro-MMP-9 and active MMP-9, is quantified using densitometry.
Evans Blue Dye Extravasation Assay
-
Dye Injection: Mice are injected intravenously (e.g., via the tail vein) with a 2% solution of Evans blue dye in saline.
-
Circulation Time: The dye is allowed to circulate for a specific period (e.g., 1-2 hours).
-
Perfusion: To remove the dye from the vasculature, animals are anesthetized and transcardially perfused with saline.
-
Tissue Extraction: The brain is harvested, weighed, and homogenized in formamide.
-
Spectrophotometry: The homogenate is incubated (e.g., at 60°C for 24 hours) to extract the Evans blue dye. The absorbance of the supernatant is measured using a spectrophotometer at approximately 620 nm.
-
Quantification: The amount of extravasated dye is quantified against a standard curve and expressed as µg of dye per gram of brain tissue.
Conclusion
This compound demonstrates a promising, direct protective effect on the blood-brain barrier. Its mechanism of action, involving the selective modulation of S1P1 and S1P5 receptors, leads to the preservation of crucial tight junction proteins and the attenuation of a key enzyme, MMP-9, involved in BBB breakdown. While direct comparative experimental data with other S1P modulators like fingolimod and siponimod is still needed to definitively establish superiority in BBB protection, the existing evidence strongly supports this compound's role in maintaining neurovascular unit integrity. This direct action on the BBB, in addition to its systemic immunomodulatory effects, contributes to its overall therapeutic efficacy in multiple sclerosis. Further research focusing on head-to-head comparisons will be invaluable for drug development professionals and clinicians in optimizing treatment strategies for neuroinflammatory conditions.
References
- 1. neuro-sens.com [neuro-sens.com]
- 2. irjpms.com [irjpms.com]
- 3. An Overview of the Efficacy and Safety of this compound for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound differentially preserves human cerebrovascular endothelial barrier proteins and attenuates matrix metalloproteinase-9 activity following in vitro acute ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.plos.org [journals.plos.org]
- 8. Fingolimod prevents blood-brain barrier disruption induced by the sera from patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fingolimod reduces circulating tight-junction protein levels and in vitro peripheral blood mononuclear cells migration in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Fingolimod promotes blood–nerve barrier properties in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
Ozanimod's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with S1P Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Ozanimod (brand name Zeposia®) is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis. Its therapeutic efficacy is attributed to its specific interaction with S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and thereby reducing their infiltration into target tissues. A key characteristic of this compound that distinguishes it from earlier generation S1P modulators is its high selectivity for S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅). This guide provides a detailed comparison of this compound's cross-reactivity with all five S1P receptor subtypes, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound is a selective S1P receptor modulator with high potency for S1P₁ and S1P₅.[1][2] Its selectivity is a significant advantage over the first-generation modulator, fingolimod, which also targets S1P₃ and S1P₄, leading to a broader range of potential side effects.[2] Experimental data from radioligand binding and functional assays consistently demonstrate that this compound's activity at S1P₂, S1P₃, and S1P₄ is negligible, highlighting its targeted mechanism of action.
Data Presentation: this compound's Binding Affinity and Functional Potency
The following tables summarize the quantitative data on this compound's binding affinity (Kᵢ) and functional potency (EC₅₀) at the five human S1P receptor subtypes.
Table 1: Competitive Binding Affinity of this compound at S1P₁ and S1P₅ Receptors
| Receptor Subtype | Kᵢ (nM) Mean ± SEM |
| S1P₁ | 0.5 ± 0.03 |
| S1P₅ | 1.93 ± 0.07 |
Data from a competitive radioligand binding assay using [³H]-ozanimod with membranes from CHO cells stably expressing recombinant human S1P₁ or S1P₅.[2]
Table 2: Functional Potency of this compound at Human S1P Receptor Subtypes 1-5
| Receptor Subtype | EC₅₀ (nM) | % Intrinsic Activity (vs. S1P) |
| S1P₁ | 0.27 | 98.8 |
| S1P₂ | >10,000 | NR |
| S1P₃ | >10,000 | NR |
| S1P₄ | >10,000 | NR |
| S1P₅ | 4.6 | 100 |
Data from a [³⁵S]-GTPγS binding assay using membranes from CHO cells stably expressing recombinant human S1P₁₋₅. NR = No Response.[2]
The data clearly illustrates this compound's high affinity and potent activation of S1P₁ and S1P₅, with a greater than 10,000-fold selectivity for S1P₁ over S1P₂, S1P₃, and S1P₄.[1]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified signaling pathways of S1P₁ and S1P₅ activated by this compound.
Caption: General experimental workflows for determining binding affinity and functional potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a drug's pharmacological profile. The following are summaries of the protocols used to generate the data presented above.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.
Objective: To measure the concentration of this compound required to displace a radiolabeled ligand from the S1P receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing a single human S1P receptor subtype.
-
Radioligand: [³H]-ozanimod.
-
Unlabeled this compound (competitor).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and bovine serum albumin (BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: CHO cells overexpressing the target S1P receptor subtype are harvested and homogenized to isolate the cell membranes.
-
Incubation: A fixed concentration of [³H]-ozanimod is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of [³H]-ozanimod). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]
[³⁵S]-GTPγS Binding Assay
This functional assay measures the potency (EC₅₀) of a compound to activate a G-protein coupled receptor (GPCR).
Objective: To quantify the this compound-induced binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G-proteins coupled to the S1P receptor.
Materials:
-
Membranes from CHO cells stably expressing a single human S1P receptor subtype.
-
[³⁵S]-GTPγS.
-
Guanosine diphosphate (GDP).
-
This compound.
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and saponin.
-
Scintillation Proximity Assay (SPA) beads or filter plates.
-
Scintillation counter or microplate reader.
Procedure:
-
Membrane and Reagent Preparation: Cell membranes are prepared as in the radioligand binding assay.
-
Incubation: The membranes are incubated with varying concentrations of this compound, a fixed concentration of GDP, and [³⁵S]-GTPγS.
-
Signal Detection:
-
Filtration Method: The reaction is stopped by rapid filtration, and the amount of [³⁵S]-GTPγS bound to the G-proteins on the membranes is measured.
-
SPA Method: Wheat Germ Agglutinin (WGA) SPA beads are added to the incubation mixture. These beads bind to the cell membranes, and when [³⁵S]-GTPγS is in close proximity (i.e., bound to the G-protein), it excites the scintillant within the bead, producing a light signal that is measured.
-
-
Data Analysis: The amount of [³⁵S]-GTPγS binding is plotted against the concentration of this compound. Non-linear regression is used to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).[1][2]
Conclusion
The experimental evidence strongly supports the classification of this compound as a selective S1P₁ and S1P₅ receptor modulator. Its negligible interaction with S1P₂, S1P₃, and S1P₄ subtypes is a key differentiator from less selective S1P modulators and likely contributes to its favorable safety profile. This high degree of selectivity makes this compound a valuable therapeutic agent for diseases where modulation of S1P₁ and S1P₅ signaling is beneficial, while minimizing off-target effects associated with other S1P receptor subtypes. For researchers and drug development professionals, the data and protocols presented here provide a comprehensive overview of this compound's cross-reactivity and a framework for evaluating the selectivity of novel S1P receptor modulators.
References
- 1. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of ozanimod and ponesimod in vitro
An In-Vitro Head-to-Head Comparison of Ozanimod and Ponesimod
This compound and ponesimod are both sphingosine-1-phosphate (S1P) receptor modulators approved for the treatment of relapsing forms of multiple sclerosis.[1] They exert their therapeutic effects primarily by acting on the S1P receptor subtype 1 (S1P1), which leads to the sequestration of lymphocytes in lymph nodes, thereby reducing their infiltration into the central nervous system.[2][3] While both drugs target the same pathway, their in-vitro pharmacological profiles exhibit distinct characteristics in terms of receptor binding affinity, selectivity, and functional potency. This guide provides a detailed comparison of their in-vitro properties based on available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of In-Vitro Pharmacology
The following tables summarize the key in-vitro pharmacological parameters for this compound and ponesimod. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Kd or Ki, nM) | Reference(s) |
| This compound | S1P1 | 0.63 | [4] |
| S1P5 | 3.13 | [4] | |
| Ponesimod | S1P1 | 2.09 ± 0.27 | [5] |
Table 2: Functional Potency (GTPγS Binding Assay)
| Compound | Receptor Subtype | Functional Potency (EC50, nM) | Reference(s) |
| This compound | S1P1 | < 1 | |
| S1P5 | ~10-fold weaker than S1P1 | [4] | |
| Ponesimod | S1P1 | 3.42 | |
| S1P3 | 89.52 | [4] | |
| S1P5 | ~10-fold weaker than S1P1 | [4] |
Signaling Pathways and Experimental Workflows
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound or ponesimod initiates a cascade of intracellular signaling events. The receptor is coupled to the Gαi family of G proteins.[6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] Concurrently, it activates other pathways such as the PI3K-AKT and ERK pathways, which are involved in cell survival and proliferation.[6] A critical consequence of S1P1 agonism is the internalization of the receptor, which is a key mechanism for the functional antagonism that leads to lymphocyte sequestration.[5][8][9][10]
Experimental Workflow: GTPγS Binding Assay
The GTPγS binding assay is a functional assay used to determine the potency of a compound in activating a G-protein coupled receptor (GPCR).[11] It measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G protein upon receptor activation by an agonist.[11] The accumulation of [35S]GTPγS-bound Gα subunits is proportional to the level of receptor activation.[11]
Experimental Workflow: Receptor Internalization Assay
Receptor internalization assays are used to visualize and quantify the process of a cell surface receptor moving into the interior of the cell after being activated by a ligand.[12] For S1P1, this is often done using cells that express a fluorescently tagged version of the receptor (e.g., S1P1-GFP). Upon agonist binding, the receptor internalizes into endosomes, and this translocation can be monitored by fluorescence microscopy or flow cytometry.[5][10][12]
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is a general representation based on methods described for S1P receptor modulators.[4][10][13][14]
-
Membrane Preparation:
-
Culture Chinese hamster ovary (CHO) cells stably expressing the human S1P1 or S1P5 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [3H]-ozanimod), and varying concentrations of the unlabeled competitor compound (this compound or ponesimod).
-
For determining Kd, use increasing concentrations of the radioligand in the absence of a competitor.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled S1P receptor modulator.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Analyze the data using non-linear regression to determine the Kd (dissociation constant) for saturation binding or the Ki (inhibitory constant) for competition binding.
-
GTPγS Binding Assay
This protocol is a generalized procedure based on established methods.[4][10][11][15][16]
-
Reagents and Preparation:
-
Prepare an assay buffer containing HEPES, MgCl2, NaCl, and saponin.
-
Prepare cell membranes expressing the S1P receptor of interest as described for the radioligand binding assay.
-
Prepare solutions of the test compound (this compound or ponesimod) at various concentrations.
-
Prepare [35S]GTPγS at the desired final concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, the test compound, and GDP.
-
Pre-incubate the plate at 30°C for a short period.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for a specified time to allow for GTPγS binding.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with cold buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the measured radioactivity against the concentration of the test compound.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 (half-maximal effective concentration) and the Emax (maximal effect).
-
Lymphocyte Chemotaxis Assay
This protocol describes a general in-vitro cell migration assay.[17][18][19][20][21]
-
Cell Preparation:
-
Isolate lymphocytes (e.g., from human peripheral blood or a cultured T-cell line).
-
Resuspend the cells in a serum-free migration medium.
-
If desired, pre-incubate the cells with various concentrations of this compound or ponesimod.
-
-
Assay Setup:
-
Use a multi-well plate with porous inserts (e.g., Transwell™).
-
Add a chemoattractant (e.g., S1P or a chemokine like SDF-1α) to the lower chamber of the wells.[18]
-
Add the cell suspension to the upper chamber (the insert).
-
-
Incubation and Migration:
-
Incubate the plate at 37°C in a humidified incubator for a period of several hours to allow the cells to migrate through the pores of the insert towards the chemoattractant.
-
-
Quantification of Migrated Cells:
-
After incubation, remove the inserts.
-
Collect the cells from the lower chamber.
-
Count the number of migrated cells using a cell counter, flow cytometry, or a viability assay (e.g., MTT assay).[20]
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added.
-
Determine the effect of this compound or ponesimod on lymphocyte migration by comparing the migration in the presence of the compounds to the control conditions.
-
References
- 1. Zeposia (this compound) vs Ponvory (ponesimod) | Everyone.org [everyone.org]
- 2. This compound (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assessment of the binding and functional responses of this compound and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. m.youtube.com [m.youtube.com]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 21. In Vitro and In Vivo Assays of B-Lymphocyte Migration | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Reproducible Research Methods for Ozanimod Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ozanimod with alternative therapies for relapsing multiple sclerosis (MS) and ulcerative colitis (UC), focusing on reproducible research methods. It includes quantitative data from pivotal clinical trials, detailed experimental protocols for key assays, and visualizations of this compound's mechanism of action and the general workflow for its study.
Comparative Efficacy and Safety of this compound
This compound is an oral sphingosine-1-phosphate (S1P) receptor modulator that selectively targets S1P receptor subtypes 1 and 5.[1] This selectivity is hypothesized to contribute to a favorable safety profile compared to less selective S1P modulators like fingolimod, which also acts on S1PR-3, 4, and 5.[1] The primary mechanism of action involves preventing the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can cause inflammation in the central nervous system in MS or the gut in UC.[2]
This compound in Relapsing Multiple Sclerosis (RMS)
Pivotal Phase 3 trials, RADIANCE and SUNBEAM, have demonstrated the efficacy and safety of this compound in patients with RMS.[3][4][5]
Table 1: Comparison of this compound and Interferon beta-1a in RMS (RADIANCE and SUNBEAM Trials)
| Outcome Measure | This compound 1 mg | This compound 0.5 mg | Interferon beta-1a | Trial |
| Annualized Relapse Rate (ARR) | 0.17[6] | 0.22[6] | 0.28[6] | RADIANCE (24 months) |
| 0.18[5] | 0.24[5] | 0.35[5] | SUNBEAM (12 months) | |
| New or Enlarging T2 Lesions | 48% reduction vs IFN (p<0.0001)[5] | 25% reduction vs IFN (p=0.0032)[5] | - | SUNBEAM (1 year) |
| Gadolinium-Enhanced (GdE) Lesions | 63% reduction vs IFN (p<0.0001)[5] | 34% reduction vs IFN (p=0.0182)[5] | - | SUNBEAM (1 year) |
| Treatment-Emergent AEs | 75%[6] | 74%[6] | 83%[6] | RADIANCE Part B |
| AEs Leading to Discontinuation | 3.0%[6] | 3.2%[6] | 4.1%[6] | RADIANCE Part B |
| Serious Cardiac AEs | 0.0%[6] | 0.7%[6] | 0.5%[6] | RADIANCE Part B |
Matching-adjusted indirect comparisons (MAICs) suggest that this compound has a favorable safety profile and comparable or improved efficacy compared to other oral disease-modifying therapies (DMTs) for RRMS.[7][8] Compared to fingolimod, this compound is associated with a lower risk of first-dose cardiac effects.[1] An MAIC with ponesimod indicated that this compound was associated with a significantly lower risk of adverse events leading to discontinuation and a greater reduction in brain volume loss, with a comparable effect on relapse rates.[9]
This compound in Ulcerative Colitis (UC)
The Phase 3 True North study established the efficacy of this compound for the treatment of moderately to severely active UC.[10][11]
Table 2: Efficacy of this compound vs. Placebo in Ulcerative Colitis (True North Trial)
| Outcome Measure | This compound 0.92 mg | Placebo | Timepoint |
| Clinical Remission | 18.4% (p<0.0001)[11] | 6.0%[11] | Week 10 (Induction) |
| 37.0% (p<0.0001)[11] | 18.5%[11] | Week 52 (Maintenance) | |
| Clinical Response | 47.8% (p<0.0001)[11] | 25.9%[11] | Week 10 (Induction) |
| 60.0% (p<0.0001)[11] | 41.0%[11] | Week 52 (Maintenance) | |
| Endoscopic Improvement | Met (p-value not reported)[11] | Met (p-value not reported) | Week 10 & 52 |
| Mucosal Healing | Met (p-value not reported)[11] | Met (p-value not reported) | Week 10 & 52 |
Long-term data from the True North open-label extension study show sustained efficacy and no new safety signals with continuous this compound treatment for approximately 3 years.[12]
Visualizing the Science Behind this compound
This compound's Signaling Pathway
This compound acts as an agonist at S1P1 and S1P5 receptors. Its binding to the S1P1 receptor on lymphocytes leads to the internalization of the receptor, rendering the cells unresponsive to the S1P gradient that normally guides their exit from lymph nodes. This results in the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes.
Caption: this compound binds to S1P1 receptors on lymphocytes, leading to their internalization and sequestration in lymph nodes.
Experimental Workflow for S1P Modulator Evaluation
The development and evaluation of an S1P receptor modulator like this compound follows a structured workflow, from initial in vitro characterization to clinical trials. This ensures a thorough understanding of the compound's potency, selectivity, mechanism of action, and clinical efficacy and safety.
Caption: A typical experimental workflow for the development and evaluation of an S1P receptor modulator like this compound.
Experimental Protocols for Key Assays
Reproducibility in research is paramount. The following sections outline the general methodologies for key experiments used in the characterization of S1P receptor modulators.
GTPγS Binding Assay
This assay measures the functional activity of a G-protein coupled receptor (GPCR) agonist by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[13][14]
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in activating S1P receptors.
-
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[³⁵S]GTPγS.
-
Non-labeled GTPγS.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filter plates.
-
-
Procedure:
-
Incubate cell membranes with the test compound at various concentrations.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through filter plates or by adding SPA beads.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of non-labeled GTPγS.
-
Data are analyzed to generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values.
-
cAMP Inhibition Assay
This assay is used for Gi-coupled receptors, like S1P1, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16]
-
Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cAMP production.
-
Materials:
-
Whole cells expressing the S1P receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).
-
-
Procedure:
-
Plate cells in a multi-well format and allow them to adhere.
-
Pre-incubate cells with the test compound at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Generate dose-response curves to determine the IC₅₀ of the test compound for cAMP inhibition.
-
S1P Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of S1P receptors from the cell surface.[17][18][19]
-
Objective: To confirm that the test compound induces receptor internalization, a key aspect of the mechanism of action for S1P receptor modulators.
-
Materials:
-
Cells stably expressing a fluorescently tagged S1P receptor (e.g., S1P1-GFP).
-
Test compound (e.g., this compound).
-
High-content imaging system or confocal microscope.
-
Fixing and staining reagents (e.g., paraformaldehyde, Hoechst for nuclear staining).
-
-
Procedure:
-
Seed cells expressing the fluorescently tagged receptor onto imaging plates or coverslips.
-
Treat the cells with the test compound at various concentrations and for different time points.
-
Fix the cells.
-
Acquire images using a high-content imager or confocal microscope.
-
Analyze the images to quantify the translocation of the fluorescent signal from the plasma membrane to intracellular compartments (endosomes).
-
Dose- and time-dependent effects of the compound on receptor internalization are determined.
-
In Vivo Lymphocyte Trafficking Studies
Animal models, such as experimental autoimmune encephalomyelitis (EAE) in mice, are used to assess the in vivo effects of S1P modulators on lymphocyte distribution.[20][21]
-
Objective: To evaluate the effect of the test compound on the number of circulating lymphocytes and their sequestration in secondary lymphoid organs.
-
Materials:
-
Laboratory animals (e.g., mice).
-
Test compound (e.g., this compound).
-
Flow cytometer.
-
Fluorescently labeled antibodies against lymphocyte markers (e.g., CD4, CD8, B220).
-
-
Procedure:
-
Administer the test compound to the animals according to the desired dosing regimen.
-
At various time points after administration, collect blood and lymphoid tissues (e.g., spleen, lymph nodes).
-
Prepare single-cell suspensions from the collected tissues.
-
Stain the cells with fluorescently labeled antibodies to identify different lymphocyte subsets.
-
Analyze the stained cells by flow cytometry to quantify the number of lymphocytes in the blood and lymphoid organs.
-
Compare the lymphocyte counts in treated animals to those in vehicle-treated control animals to determine the extent of lymphocyte sequestration.
-
References
- 1. neuro-sens.com [neuro-sens.com]
- 2. Modulating sphingosine 1-phosphate receptor signaling skews intrahepatic leukocytes and attenuates murine nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Efficacy and Safety of this compound for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of this compound versus interferon beta-1a in relapsing multiple sclerosis (SUNBEAM): a multicentre, randomised, minimum 12-month, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficacy and Safety Results from Second Phase III Trial (RADIANCE™ Part B) of Oral this compound Versus an Active Comparator in Relapsing Multiple Sclerosis Presented at MSParis2017 – 7th Joint ECTRIMS – ACTRIMS Meeting | Business Wire [sttinfo.fi]
- 7. Comparative effectiveness and safety of this compound versus other oral DMTs in relapsing-remitting multiple sclerosis: a synthesis of matching-adjusted indirect comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effectiveness and safety of this compound versus other oral DMTs in relapsing-remitting multiple sclerosis: a synthesis of matching-adjusted indirect comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Analyses From the Phase 3 True North Study of this compound in UC Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bristol Myers Squibb - Bristol Myers Squibb Presents Positive Late-Breaking Data from Phase 3 True North Trial Evaluating Zeposia (this compound) in Adult Patients with Moderate to Severe Ulcerative Colitis [news.bms.com]
- 12. academic.oup.com [academic.oup.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Ozanimod and Interferon Beta-1a: A Comparative Analysis in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ozanimod and interferon beta-1a, two prominent therapies for relapsing forms of multiple sclerosis (MS). The following sections detail their mechanisms of action, present comparative efficacy data from both clinical trials and preclinical neuroinflammation models, and outline the experimental protocols used to generate this data.
Mechanisms of Action: A Tale of Two Strategies
This compound and interferon beta-1a employ distinct strategies to mitigate neuroinflammation. This compound, a selective sphingosine-1-phosphate (S1P) receptor modulator, acts as a "gatekeeper" for lymphocytes.[1][2] Interferon beta-1a, a cytokine, orchestrates a broader immunomodulatory response.
This compound: This oral medication selectively binds to S1P receptor subtypes 1 and 5 (S1PR1 and S1PR5).[3][4] This binding internalizes the receptors, preventing lymphocytes, including autoreactive T and B cells, from leaving the lymph nodes and entering the central nervous system (CNS), where they would otherwise attack the myelin sheath.[2][3][5] This targeted approach leads to a reversible reduction in circulating lymphocytes.[6][7] Studies in the experimental autoimmune encephalomyelitis (EAE) model, a common animal model of MS, have shown that this compound treatment reduces the infiltration of mononuclear cells into the spinal cord, leading to decreased inflammation and demyelination.[4][8]
Interferon Beta-1a: As a type I interferon, this injectable therapy exerts its effects through a more multifaceted mechanism. It is understood to balance the expression of pro- and anti-inflammatory agents in the brain and reduce the number of inflammatory cells crossing the blood-brain barrier.[9] Its therapeutic effects are associated with the inhibition of inflammatory cytokines and the stimulation of anti-inflammatory cytokines.[10][11] In EAE models, interferon beta-1a has been shown to reduce disease severity and decrease inflammation and demyelination in the CNS.[10][12] The mechanism involves the modulation of cytokine secretion, leading to a decrease in pro-inflammatory IFN-gamma and an increase in anti-inflammatory IL-10 and TGF-beta.[10]
Comparative Efficacy: Insights from Clinical and Preclinical Data
Direct comparative data for this compound and interferon beta-1a comes from pivotal Phase 3 clinical trials, RADIANCE and SUNBEAM, as well as preclinical studies in the EAE model.
Clinical Trial Data: RADIANCE and SUNBEAM
The RADIANCE and SUNBEAM trials were multicenter, randomized, double-blind, active-controlled studies that compared two oral doses of this compound (0.5 mg and 1 mg daily) with weekly intramuscular interferon beta-1a (30 µg) in patients with relapsing MS.[3][13][14]
Table 1: Key Efficacy Outcomes from the RADIANCE and SUNBEAM Trials
| Efficacy Endpoint | RADIANCE (24 months) | SUNBEAM (at least 12 months) |
| This compound 1 mg | This compound 0.5 mg | |
| Adjusted Annualized Relapse Rate (ARR) | 0.17[15][16] | 0.22[15][16] |
| New or Enlarging T2 Lesions (Mean No.) | 1.84[7] | 2.09[7] |
| Gadolinium-Enhancing (GdE) Lesions (Mean No.) | 0.18[7] | 0.20[7] |
| Whole Brain Volume Loss | Reduced vs IFN beta-1a[14] | Reduced vs IFN beta-1a[14] |
These trials demonstrated that both doses of this compound were more effective than interferon beta-1a in reducing the annualized relapse rate and the number of new or enlarging brain lesions.[14][16][17]
Preclinical Data: Experimental Autoimmune Encephalomyelitis (EAE) Model
Studies using the EAE model provide further insights into the comparative efficacy of these two drugs at a mechanistic level.
Table 2: Comparative Efficacy in EAE Models
| Parameter | This compound | Interferon Beta-1a |
| Clinical Score | Significantly reduced disease severity and prevented relapses.[4] | Showed a delay in progression to clinical disability and a decrease in exacerbation frequency.[12] |
| CNS Infiltration | Significantly inhibited lymphocyte infiltration into the spinal cord.[4][8] | Resulted in an overall decrease in the severity of inflammation in the CNS.[12] |
| Demyelination | Reversed demyelination in the spinal cord.[4][8] | Resulted in an overall decrease in the severity of demyelination in the CNS.[12] |
| Key Cellular/Cytokine Effects | Reduced circulating CD4+ and CD8+ T cells.[4][8] | Inhibited delayed-type hypersensitivity (DTH) and reduced IFN-gamma production while increasing IL-10 and TGF-beta.[10][12] |
Experimental Protocols
EAE Induction and Treatment (this compound Study)
-
Model: Active EAE was induced in C57BL/6 female mice.[4]
-
Induction: Mice were immunized with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) and received two injections of pertussis toxin.[4]
-
Treatment: Oral this compound (0.6mg/kg) was administered daily starting at the onset of disease (clinical score of 1).[4]
-
Assessments: Clinical scores were recorded daily. Histological analysis of the lumbar spinal cord was performed to evaluate inflammation and demyelination. Flow cytometry of blood and CNS tissue was used to analyze lymphocyte populations.[4]
EAE Induction and Treatment (Interferon Beta-1a Study)
-
Model: EAE was actively induced in (SWR X SJL)F1 mice.[12]
-
Induction: Mice were immunized with myelin proteolipid protein (PLP) peptide 139-151.[12]
-
Treatment: Mice were treated with interferon-beta at the onset of clinical signs of EAE.[12]
-
Assessments: Clinical scores, delayed-type hypersensitivity (DTH) responses, and histological analysis of the CNS for inflammation and demyelination were conducted.[12] Another study in SJL mice treated with recombinant mouse IFN-beta investigated cytokine production by Th1 and Th2 lymphocytes.[10]
Signaling Pathways and Visualizations
The distinct mechanisms of this compound and interferon beta-1a are rooted in their respective signaling pathways.
Caption: this compound's mechanism of action.
Caption: Interferon beta-1a's signaling pathway.
Caption: Comparative experimental workflow.
References
- 1. ZEPOSIA® (this compound) Mechanism of Action [zeposia.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. An Overview of the Efficacy and Safety of this compound for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 5. news-medical.net [news-medical.net]
- 6. ajmc.com [ajmc.com]
- 7. This compound to Treat Relapsing Forms of Multiple Sclerosis: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferon beta-1a - Wikipedia [en.wikipedia.org]
- 10. Interferon beta modulates experimental autoimmune encephalomyelitis by altering the pattern of cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mechanism of Action of Interferon-[beta] in Relapsing Multiple Sclerosis - ProQuest [proquest.com]
- 12. Interferon-beta inhibits progression of relapsing-remitting experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of this compound versus interferon beta-1a in relapsing multiple sclerosis (SUNBEAM): a multicentre, randomised, minimum 12-month, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound May Provide Better MS Outcomes Than Interferon Beta | MDedge [mdedge.com]
- 15. researchgate.net [researchgate.net]
- 16. Safety and efficacy of this compound versus interferon beta-1a in relapsing multiple sclerosis (RADIANCE): a multicentre, randomised, 24-month, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Comparative Analysis of Ozanimod and Etrasimod Binding Affinity
A deep dive into the binding characteristics of two selective sphingosine-1-phosphate receptor modulators, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance based on experimental data.
Ozanimod and etrasimod are both prominent members of the sphingosine-1-phosphate (S1P) receptor modulator class of drugs, which exert their therapeutic effects by targeting S1P receptors, particularly the S1P1 subtype. This targeted action leads to the sequestration of lymphocytes in lymphoid tissues, thereby reducing the inflammatory response. While both drugs share a common overarching mechanism, their distinct binding profiles to the five S1P receptor subtypes (S1P1-5) contribute to differences in their pharmacological properties and clinical profiles.[1][2][3] This guide provides a comparative analysis of their binding affinities, supported by experimental data and detailed methodologies.
Receptor Binding Affinity Profile
This compound is a selective S1P receptor modulator that demonstrates high affinity binding to S1P1 and S1P5.[4][5][6][7][8] In contrast, etrasimod exhibits a broader selectivity profile, acting as an agonist for S1P1, S1P4, and S1P5.[1][9][10] Neither this compound nor etrasimod show significant activity at S1P2 or S1P3 receptors.[1] The binding affinities of these compounds are typically determined through competitive radioligand binding assays.
A summary of the binding and functional activities is presented in the table below. It is important to note that direct head-to-head studies with standardized assay conditions are limited, and values from different sources may vary.
| Compound | S1P1 | S1P4 | S1P5 |
| This compound | High Affinity Agonist | No Significant Activity | High Affinity Agonist |
| Etrasimod | Full Agonist | Partial Agonist | Partial Agonist |
Table 1: Comparative Binding Profile of this compound and Etrasimod at S1P Receptor Subtypes. This table summarizes the reported receptor subtype selectivity for each compound.
Downstream Signaling Pathways
The binding of this compound and etrasimod to S1P1 initiates a cascade of downstream signaling events. As functional agonists, they initially activate the receptor, leading to its internalization and subsequent degradation.[11][12] This functional antagonism is key to their mechanism of action, as it prevents lymphocytes from responding to the natural S1P gradient and egressing from lymph nodes.[7][11]
While both drugs promote β-arrestin recruitment and S1P1 internalization with similar potency, etrasimod has been reported to be less potent than other S1P receptor modulators, including this compound, in assays measuring S1P1-mediated G protein activation (GTPγS binding and cAMP inhibition).[1][13] This difference in G protein signaling could contribute to variations in their clinical effects.[1][13]
Experimental Protocols
The determination of binding affinity and functional activity of S1P receptor modulators relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific S1P receptor subtype.[14]
-
Materials : Cell membranes from CHO or HEK293 cells overexpressing a single human S1P receptor subtype (e.g., S1P1), a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-ozanimod or [³²P]S1P), test compounds (this compound, etrasimod), and a scintillation counter.[4][14][15]
-
Procedure :
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radiolabeled ligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[14]
Functional Assays: GTPγS Binding and cAMP Inhibition
These assays measure the functional potency (EC50) of a compound by quantifying its ability to activate the Gi-coupled S1P1 receptor.
-
[³⁵S]GTPγS Binding Assay :
-
Principle : This assay measures the activation of G proteins upon agonist binding to the receptor. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify this exchange.
-
Procedure : Cell membranes expressing the S1P1 receptor are incubated with the test compound and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is then measured.[4]
-
-
cAMP Inhibition Assay :
-
Principle : S1P1 is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Procedure : Cells expressing the S1P1 receptor are treated with forskolin (to stimulate cAMP production) and varying concentrations of the test compound. The intracellular cAMP levels are then measured using a suitable assay kit.[14]
-
Conclusion
This compound and etrasimod are both effective S1P receptor modulators, but they exhibit distinct binding profiles. This compound's high selectivity for S1P1 and S1P5 contrasts with etrasimod's broader activity on S1P1, S1P4, and S1P5. These differences in receptor engagement, as well as potential variations in downstream G protein signaling, may underlie subtle but clinically relevant differences in their therapeutic and side-effect profiles. A thorough understanding of these binding affinities and the experimental methods used to determine them is crucial for researchers and clinicians in the field of drug development and inflammatory disease therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Matching-adjusted indirect comparisons of efficacy outcomes between etrasimod and this compound for moderately to severely active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. etrasimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Unique pharmacological properties of etrasimod among S1P receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ozanimod in a Laboratory Setting
A comprehensive guide for researchers and drug development professionals on the proper handling and disposal of Ozanimod, ensuring laboratory safety and regulatory compliance.
The proper disposal of pharmaceutical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the specific procedures for a compound like this compound is essential. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, aligning with established safety protocols and regulatory requirements.
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the specific safety parameters associated with this compound. The following table summarizes key quantitative data derived from safety data sheets.
| Parameter | Value/Instruction | Source |
| Storage Temperature (Long-term) | -20°C | [1][2] |
| Storage Temperature (Short-term) | 2-8°C | [1] |
| Hazard Statement | H372: Causes damage to organs through prolonged or repeated exposure. | [3][4] |
| Personal Protective Equipment (PPE) | Chemical impermeable gloves, tightly fitting safety goggles, full-face respirator (if exposure limits are exceeded), fire/flame resistant and impervious clothing. | [1][3][5] |
| Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam. | [1][5] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the standard operating procedure for the disposal of this compound in a laboratory environment. Adherence to these steps is crucial for ensuring the safety of laboratory personnel and the environment.
1.0 Objective: To define the procedure for the safe and compliant disposal of unwanted or expired this compound and its contaminated materials.
2.0 Scope: This procedure applies to all research, scientific, and drug development personnel who handle this compound within the laboratory.
3.0 Personal Protective Equipment (PPE) Required:
-
Safety goggles (conforming to EN 166(EU) or NIOSH (US))[3]
-
Full-face respirator (if there is a risk of dust/aerosol formation or if exposure limits are exceeded)[1][3]
4.0 Materials:
-
Designated hazardous chemical waste container (leak-proof, with a secure lid)[1][3][5]
-
Waste label
-
Sealable plastic bag[6]
-
Absorbent material (for spills)
5.0 Procedure:
5.1 Waste Segregation and Collection:
-
Identify all this compound waste. This includes pure compound, contaminated lab consumables (e.g., vials, pipettes, gloves), and expired solutions.
-
Do not mix this compound waste with other waste streams like biological or radioactive waste.[7]
-
Place all solid this compound waste into a designated, properly labeled, and suitable, closed container.[1][3][5]
-
For small quantities of unused this compound, it is recommended to mix it with an undesirable substance like cat litter or used coffee grounds before placing it in a sealed container to make it less appealing.[6][8]
5.2 Container Management:
-
Ensure the waste container is chemically compatible with this compound.[9]
-
Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.[7]
-
Keep the waste container securely closed when not in use.[1][3][5][10]
-
Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[1][3][5][10]
5.3 Spill Management:
-
In case of a spill, evacuate personnel from the immediate area.[5]
-
Ensure adequate ventilation.[5]
-
Wearing appropriate PPE, cover the spill with an absorbent material.[2]
-
Collect the absorbent material and the spilled substance using non-sparking tools and place it in the designated hazardous waste container.[3][5]
-
Decontaminate the spill area.[11]
5.4 Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company.[3] The material should be destined for a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
-
Do not dispose of this compound down the drain or in regular trash.[4][5][11] Discharge into the environment must be avoided.[5]
-
Maintain all documentation related to the disposal in accordance with institutional and regulatory guidelines.[9][12]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound in a laboratory.
References
- 1. biocrick.com [biocrick.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fda.gov [fda.gov]
- 7. clinicallab.com [clinicallab.com]
- 8. carecoordination.bluecrossmn.com [carecoordination.bluecrossmn.com]
- 9. danielshealth.com [danielshealth.com]
- 10. odu.edu [odu.edu]
- 11. packageinserts.bms.com [packageinserts.bms.com]
- 12. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Logistical Information for Handling Ozanimod
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Ozanimod, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against exposure. Based on safety data sheets, the following PPE is recommended when handling this compound, particularly in powder form where dust may be generated.[1][2][3][4]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Gloves | Chemical-impermeable gloves. Must be inspected prior to use.[1][3][4] |
| Body Protection | Protective Clothing | Impervious clothing.[2][3][4] Fire/flame resistant clothing may also be appropriate.[1] |
| Respiratory Protection | Respirator | A suitable respirator should be used if dust or aerosols are formed or if exposure limits are exceeded.[1][3][4] For dust-generating operations or spill cleanup, a powered air-purifying respirator (PAPR) with HEPA filters may be required.[5] |
Operational Handling and Storage
Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound.
Handling:
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage:
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release:
-
Remove all sources of ignition.[1]
-
Wear full personal protective equipment, including a respirator.[2][6]
-
Prevent further leakage or spillage if it is safe to do so.[1][2]
-
For spills, cover with a damp cloth to minimize dust, then collect with an absorbent material (e.g., diatomite).[2][5]
-
Place the collected material in a suitable, closed container for disposal.[1][6]
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1][2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Unused Product: Disposal should be carried out at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Contaminated Materials: All adhered or collected material from spills, as well as contaminated PPE, should be placed in suitable, closed containers and disposed of in accordance with appropriate laws and regulations.[1]
-
General Guidance: Do not let the chemical enter drains.[1] For household quantities of unused medicines not on the FDA flush list, the FDA recommends mixing them with an unappealing substance like dirt or coffee grounds in a sealed plastic bag before throwing them in the trash.[7] However, for a laboratory setting, professional chemical waste disposal is the standard.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound in a Laboratory Setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
